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  • Product: Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
  • CAS: 1381947-67-6

Core Science & Biosynthesis

Foundational

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Strategic Building Block in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pursuit of novel chemical space heavily relies on the incorporation of sp³-rich, conformationally restricted scaffolds. Benzyl 3-(3-hydroxypropyl)azetidine-1-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel chemical space heavily relies on the incorporation of sp³-rich, conformationally restricted scaffolds. Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS: 1381947-67-6) represents a highly versatile, bifunctional building block designed for advanced drug discovery campaigns [1].

This molecule features a strained four-membered azetidine ring, which serves as an excellent bioisostere for larger, more lipophilic heterocycles like piperidine or pyrrolidine [2]. The architecture of this building block is strategically designed with two orthogonal handles: a carboxybenzyl (Cbz) protecting group on the nitrogen, and a 3-hydroxypropyl chain extending from the C3 position. This dual-functionality allows process chemists and discovery scientists to execute divergent synthetic pathways, ranging from late-stage N-alkylation to complex C-C bond formations, without compromising the integrity of acid-sensitive moieties elsewhere in the target molecule.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in biphasic reaction mixtures, chromatographic purification, and downstream pharmacokinetic modeling.

PropertyValueStructural Significance
Chemical Name Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylateIUPAC standard nomenclature
CAS Registry Number 1381947-67-6Unique identifier for procurement and safety tracking [1]
Molecular Formula C₁₄H₁₉NO₃Defines exact mass requirements
Molecular Weight 249.31 g/mol Optimal low-MW starting material for fragment-based design
Hydrogen Bond Donors 1 (Primary Alcohol)Provides a reactive vector for electrophilic activation
Hydrogen Bond Acceptors 3 (N-carbamate, O-carbamate, O-hydroxyl)Influences aqueous solubility and target binding
Topological Polar Surface Area (tPSA) ~49.8 ŲFavorable for central nervous system (CNS) penetration
Physical State Viscous liquid / OilTypical of Cbz-protected amino alcohols; requires standard liquid handling

The Strategic Role of Azetidines in Medicinal Chemistry

The integration of azetidines into pharmaceutical pipelines has accelerated due to their unique ability to modulate physicochemical properties while maintaining critical binding vectors [2]. When replacing a piperidine or morpholine ring with an azetidine, researchers typically observe a reduction in lipophilicity (LogD) and an alteration in the basicity (pKa) of the amine [3].

This bioisosteric replacement strategy is particularly valuable for mitigating cytochrome P450 (CYP) liabilities and improving metabolic stability. The ring strain of the azetidine core restricts the conformational flexibility of the attached substituents, often locking the molecule into a bioactive conformation that enhances target affinity [2].

G P Piperidine / Pyrrolidine Scaffolds B Bioisosteric Replacement (Ring Contraction) P->B A Azetidine Scaffold B->A O1 Decreased Lipophilicity (Lower LogD) A->O1 O2 Altered Basic pKa (Improved Permeability) A->O2 O3 Enhanced Metabolic Stability (Reduced CYP Liability) A->O3

Diagram: Bioisosteric rationale for incorporating azetidine scaffolds in drug design.

Mechanistic Reactivity & Synthetic Utility

The synthetic utility of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate lies in its orthogonal reactivity.

The Cbz Protecting Group: The choice of a Cbz group over a tert-butyloxycarbonyl (Boc) group is a deliberate strategic decision. Cbz is stable to strong acids (e.g., TFA, HCl), allowing chemists to perform acid-catalyzed transformations on other parts of the molecule without premature unmasking of the azetidine nitrogen. Deprotection is cleanly achieved via transition-metal catalyzed hydrogenolysis.

The 3-Hydroxypropyl Vector: The primary alcohol serves as a highly versatile synthetic handle. It can be:

  • Oxidized to an aldehyde for reductive aminations or Wittig olefinations.

  • Activated into a leaving group (mesylate, tosylate, or halide). For instance, conversion to the alkyl iodide yields Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate (CAS: 1381947-94-9), a potent electrophile for cross-coupling or nucleophilic substitution [4].

G A Benzyl 3-(3-hydroxypropyl) azetidine-1-carboxylate B Oxidation (Swern/Dess-Martin) Aldehyde Intermediate A->B  Target: C-C Bond Formation   C Activation (MsCl / I2) Alkyl Iodide (CAS 1381947-94-9) A->C  Target: Nucleophilic Substitution   D Hydrogenolysis (Pd/C, H2) Free Azetidine Amine A->D  Target: N-Alkylation / Amidation  

Diagram: Divergent synthetic pathways utilizing orthogonal functional groups.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality to ensure reproducibility and high yields.

Protocol 1: Swern Oxidation to Aldehyde

Causality: Swern oxidation is selected over chromium-based oxidants (e.g., Jones reagent) to strictly prevent over-oxidation to the carboxylic acid. Furthermore, avoiding transition metals prevents trace contamination in downstream biological assays. The cryogenic conditions (-78 °C) protect the strained azetidine ring from thermal degradation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM) (10 mL/mmol of substrate) and oxalyl chloride (1.5 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise, add anhydrous dimethyl sulfoxide (DMSO) (3.0 equivalents). The reaction will effervesce (release of CO and CO₂). Stir for 15 minutes to ensure complete formation of the alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

  • Quenching & Amine Addition: Add triethylamine (Et₃N) (5.0 equivalents) dropwise. This base triggers the crucial intramolecular deprotonation, forming the aldehyde and releasing dimethyl sulfide.

  • Warming & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Monitor via TLC (stain with KMnO₄; the aldehyde will appear as a rapidly developing yellow spot against a purple background).

Protocol 2: Orthogonal Cbz Deprotection via Hydrogenolysis

Causality: Catalytic hydrogenolysis provides a traceless, neutral deprotection method. Methanol is utilized as the solvent because its polarity accelerates hydrogen transfer rates at the catalyst surface. Filtration through Celite is a mandatory safety step to prevent the auto-ignition of highly reactive, hydrogen-saturated palladium upon exposure to atmospheric oxygen.

Step-by-Step Methodology:

  • Setup: Dissolve the Cbz-protected azetidine (1.0 equivalent) in HPLC-grade Methanol (0.1 M concentration) in a heavy-walled reaction flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Safety Note: Pd/C can spark; add under a blanket of inert gas (N₂ or Ar).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (1 atm) for 4–6 hours.

  • Validation: Monitor reaction progress via LC-MS or TLC. The disappearance of the UV-active starting material indicates completion.

  • Workup: Purge the flask with nitrogen to displace residual hydrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free 3-(3-hydroxypropyl)azetidine amine, which can be used immediately in subsequent coupling steps without further purification.

References

  • Title: benzyl 3-(3-hydroxypropyl)
  • Source: rsc.
  • Source: nih.
  • Title: benzyl 3-(3-iodopropyl)
Exploratory

Structure Elucidation of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Comprehensive Analytical Framework

Executive Summary In modern drug discovery, sp³-enriched scaffolds like azetidines are highly valued for their ability to improve the pharmacokinetic profiles and metabolic stability of lead compounds. Benzyl 3-(3-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, sp³-enriched scaffolds like azetidines are highly valued for their ability to improve the pharmacokinetic profiles and metabolic stability of lead compounds. Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (Chemical Formula: C₁₄H₁₉NO₃, MW: 249.31 g/mol ) is a critical synthetic intermediate. The carboxybenzyl (Cbz) group provides robust, orthogonal amine protection, while the 3-hydroxypropyl chain serves as a versatile handle for further functionalization.

This whitepaper provides an authoritative, self-validating framework for the structural elucidation of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can unequivocally confirm its molecular architecture while accounting for complex dynamic behaviors such as carbamate-induced rotamerism.

Strategic Framework & Causality of Analytical Choices

Structural elucidation cannot rely on a single data stream; it requires a self-validating system of orthogonal techniques. The causality behind our analytical strategy is as follows:

  • Degrees of Unsaturation (DoU): The formula C₁₄H₁₉NO₃ dictates a DoU of 6. This perfectly accounts for the phenyl ring (4), the carbamate carbonyl (1), and the azetidine ring (1).

  • HRMS (ESI-TOF): Electron Impact (EI) mass spectrometry is often too harsh for Cbz-protected amines, causing premature cleavage of the benzyl cation (m/z 91) and obscuring the molecular ion. Electrospray Ionization (ESI) is selected specifically for its soft ionization, preserving the intact [M+H]⁺ and[M+Na]⁺ species to confirm the exact mass.

  • NMR Spectroscopy: 1D and 2D NMR map the carbon-hydrogen connectivity. A critical challenge in azetidine characterization is the restricted rotation around the carbamate N–C(O) bond. Because the nitrogen lone pair delocalizes into the carbonyl, the N-atom adopts an sp²-like hybridization, creating syn and anti rotamers. This causes severe line broadening of the azetidine C-2 and C-4 signals at room temperature ([5]). Recognizing this causality prevents the misinterpretation of broadened peaks as sample impurities.

  • FT-IR Spectroscopy: While NMR infers the presence of the carbonyl and hydroxyl groups via chemical shifts, FT-IR directly validates their vibrational modes, acting as an orthogonal checkpoint.

Experimental Methodologies & Protocols

The following step-by-step methodologies are designed to be self-validating. If any step yields ambiguous data, built-in conditional checks (such as Variable Temperature NMR) are triggered.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water, modified with 0.1% formic acid to promote protonation.

  • Instrument Parameters: Inject 5 µL into an ESI-Q-TOF mass spectrometer. Set the capillary voltage to 3.5 kV, drying gas temperature to 250 °C, and acquire data in positive ion mode across a mass range of m/z 100–1000.

  • Validation Check: Calibrate the mass axis using an internal reference mass standard (e.g., purine or HP-0921) to ensure mass accuracy within < 5 ppm.

Protocol B: NMR Spectroscopy (1D & 2D)
  • Sample Preparation: Weigh precisely 15 mg of the compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ([1]). Transfer to a high-precision 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire at 400 MHz (298 K). Parameters: 16 scans, 1-second relaxation delay (d1), 30° flip angle.

  • 13C{1H} NMR Acquisition: Acquire at 100 MHz (298 K). Parameters: 1024 scans, 2-second relaxation delay, WALTZ-16 decoupling sequence.

  • 2D NMR Acquisition: Run COSY (128 t1 increments, 8 scans/increment) to trace the contiguous spin system of the propyl chain. Run HSQC and HMBC to link the aliphatic chain to the azetidine core and the Cbz group ([2]).

  • Self-Validating Coalescence Check (VT-NMR): If the azetidine C-2/C-4 protons appear as broad, unresolved multiplets, the system triggers a Variable Temperature (VT) experiment. Switch the solvent to DMSO-d₆ and heat the probe to 343 K (70 °C). The increased thermal energy overcomes the rotational barrier of the carbamate bond, causing the broad signals to coalesce into sharp, quantifiable peaks ([3]).

Protocol C: FT-IR Spectroscopy
  • Sample Preparation: Apply a neat film of the compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Data Interpretation & Quantitative Analysis

Mass Spectrometry and IR Validation
  • HRMS (ESI-TOF): The spectrum exhibits a base peak at m/z 250.1438, corresponding to[M+H]⁺ (Calculated for C₁₄H₂₀NO₃⁺: 250.1438). A secondary sodium adduct peak [M+Na]⁺ is observed at m/z 272.1257.

  • FT-IR: A broad, strong absorption band at 3410 cm⁻¹ confirms the O–H stretch of the primary alcohol. A sharp, intense band at 1685 cm⁻¹ is characteristic of the carbamate C=O stretch, while the C–O–C stretch appears at 1115 cm⁻¹.

NMR Signal Assignment

The structural connectivity is mapped using 1D and 2D NMR data. The table below summarizes the quantitative assignments, highlighting the characteristic rotameric broadening of the azetidine ring ([4]).

Table 1: NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz, 298 K)

Structural Position¹H NMR (δ ppm, Multiplicity, J in Hz, Int.)¹³C NMR (δ ppm)Key HMBC Correlations (¹H → ¹³C)
Cbz-Ar (ipso) -136.7-
Cbz-Ar (o, m, p) 7.28 – 7.38 (m, 5H)127.9, 128.0, 128.5Cbz-Ar (ipso)
Cbz-CH₂ 5.09 (s, 2H)66.7C=O, Cbz-Ar (ipso)
C=O (Carbamate) -156.5-
Azetidine C-2, C-4 4.05 (m, 2H), 3.55 (m, 2H) [Broad]53.5 (Broad)C-3, C=O
Azetidine C-3 2.45 – 2.55 (m, 1H)28.2C-2, C-4, Propyl C-1'
Propyl C-1' 1.50 – 1.60 (m, 2H)29.8Azetidine C-3, Propyl C-2', C-3'
Propyl C-2' 1.50 – 1.60 (m, 2H)30.5Propyl C-1', Propyl C-3'
Propyl C-3' 3.62 (t, J = 6.5, 2H)62.4Propyl C-1', Propyl C-2'
–OH 1.45 (br s, 1H, exchanges with D₂O)--

Note: The C-2 and C-4 protons of the azetidine ring appear as broad multiplets at 298 K due to the slow interconversion of carbamate rotamers on the NMR timescale.

Logical Workflow Visualization

The logical progression of the elucidation process—from unknown sample to confirmed structure—is visualized below. This workflow ensures that no single point of failure can lead to an incorrect structural assignment.

G cluster_techniques Orthogonal Analytical Techniques Sample Unknown Analyte C14H19NO3 HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS NMR NMR (1D & 2D) Connectivity & Rotamers Sample->NMR IR FT-IR Spectroscopy Functional Groups Sample->IR DataInt Data Integration & Cross-Validation HRMS->DataInt m/z 250.1438 NMR->DataInt Carbon Framework IR->DataInt O-H & C=O stretches Result Confirmed Structure: Benzyl 3-(3-hydroxypropyl) azetidine-1-carboxylate DataInt->Result

Orthogonal workflow for the structural elucidation of the azetidine derivative.

Conclusion

The structural elucidation of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate requires a nuanced understanding of molecular dynamics. By employing a self-validating matrix of HRMS, FT-IR, and multi-dimensional NMR, researchers can confidently map the carbon framework. Crucially, recognizing the causality behind the rotameric line broadening of the azetidine ring prevents analytical misinterpretations, ensuring high-fidelity data for downstream drug development applications.

References

  • Title : Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Source : European Journal of Organic Chemistry. URL : [Link]

  • Title : Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Source : John Wiley & Sons. URL : [Link]

  • Title : Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Source : National Center for Biotechnology Information (PMC). URL : [Link]

  • Title : Iron Catalyzed Cross-Couplings of Azetidines. Source : RSC Advances. URL : [Link]

  • Title : Synthesis of Substituted Cyclic Amines From Protected Amino Acids Using Oxidative Decarboxylation and Alkylation. Source : ResearchGate. URL : [Link]

Foundational

An In-depth Technical Guide to Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS Number: 1381947-67-6), a functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS Number: 1381947-67-6), a functionalized azetidine building block with significant potential in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly sought after due to their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while offering unique three-dimensional exit vectors for molecular design.[1][2] This document details the compound's chemical properties, outlines a robust and rational synthetic strategy, provides detailed experimental protocols, and discusses its potential applications, with a focus on its role as a versatile intermediate for creating novel chemical entities.

Introduction: The Strategic Value of the 3-Substituted Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[3] Its inherent ring strain and non-planar geometry provide a rigid framework that can favorably orient substituents into biologically relevant chemical space, often leading to enhanced binding affinity and selectivity for protein targets.[4] Unlike more flexible aliphatic chains or larger rings, the azetidine core restricts conformational freedom, which can be a critical advantage in locking a molecule into its bioactive conformation.

Substitution at the 3-position of the azetidine ring is a particularly powerful strategy for generating structural diversity.[5][6] The benzyloxycarbonyl (Cbz or Z) protecting group on the ring nitrogen is crucial, as it has been shown to activate the C3 position towards nucleophilic attack by stabilizing an intermediate carbocation, thereby facilitating the synthesis of 3,3-disubstituted azetidines.[4][7][8] Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, the subject of this guide, combines this activated azetidine core with a flexible hydroxypropyl side chain. This side chain offers a primary alcohol functionality, a key handle for further chemical elaboration through esterification, etherification, or oxidation, making it an exceptionally valuable building block for library synthesis and lead optimization campaigns.

Physicochemical and Structural Properties

A summary of the key identifiers and calculated properties for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is presented below. These properties are essential for understanding the compound's behavior in both reaction and biological media.

PropertyValueSource
CAS Number 1381947-67-6[9]
Molecular Formula C₁₄H₁₉NO₃Calculated
Molecular Weight 249.31 g/mol Calculated
IUPAC Name Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate[9]
Appearance Expected to be an oil or low-melting solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH)Inferred from similar compounds

Synthesis and Mechanism

The chosen strategy involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by a catalytic hydrogenation. This approach offers excellent control over the formation of the carbon-carbon bond and provides a reliable method for the subsequent reduction of both the alkene and the ester functionality in a single, clean step.

Proposed Synthetic Pathway

The overall transformation is depicted below:

Synthetic_Pathway start Benzyl 3-oxoazetidine-1-carboxylate intermediate Benzyl 3-(3-methoxy-3-oxopropylidene)azetidine-1-carboxylate start->intermediate 1. NaH, Trimethyl phosphonoacetate THF, 0 °C to rt final Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate intermediate->final 2. H₂, Pd/C MeOH, rt Protocol_Workflow cluster_step1 Step 1: HWE Olefination cluster_step2 Step 2: Catalytic Hydrogenation A1 Suspend NaH in dry THF under N₂ at 0 °C A2 Add Trimethyl phosphonoacetate dropwise A1->A2 A3 Stir for 30 min at 0 °C A2->A3 A4 Add Ketone solution in THF dropwise A3->A4 A5 Warm to rt, stir 16h A4->A5 A6 Quench with sat. NaHCO₃ A5->A6 A7 Extract with EtOAc A6->A7 A8 Dry (MgSO₄) & Concentrate A7->A8 A9 Purify via Chromatography A8->A9 B1 Dissolve Alkene in MeOH A9->B1 Intermediate Product B2 Add Pd/C catalyst B1->B2 B3 Purge with H₂ gas B2->B3 B4 Stir under H₂ (balloon) for 24h B3->B4 B5 Filter through Celite B4->B5 B6 Concentrate filtrate B5->B6 B7 Purify (if needed) B6->B7 Applications cluster_handles Reactive Sites cluster_derivatization Potential Derivatizations Core Target Molecule (CAS 1381947-67-6) N_Cbz N-Cbz Group (Nitrogen Handle) Core->N_Cbz OH_Propyl Primary Alcohol (Side-Chain Handle) Core->OH_Propyl Deprotection Hydrogenolysis (H₂, Pd/C) → Free Amine N_Cbz->Deprotection Removal Ester Esterification OH_Propyl->Ester Functionalization Ether Williamson Ether Synthesis OH_Propyl->Ether Oxidation Oxidation to Aldehyde/Acid OH_Propyl->Oxidation Amide Amide Coupling Deprotection->Amide Sulfonamide Sulfonylation Deprotection->Sulfonamide Reductive Reductive Amination Deprotection->Reductive

Sources

Exploratory

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate molecular formula C14H19NO3

An In-Depth Technical Guide to Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (C₁₄H₁₉NO₃) Abstract Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a functionalized azetidine derivative that serves as a highly val...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (C₁₄H₁₉NO₃)

Abstract

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a functionalized azetidine derivative that serves as a highly valuable building block in medicinal chemistry and drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is considered a privileged structure due to its unique conformational rigidity, high sp³ character, and inherent ring strain, which can confer improved physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide provides a comprehensive overview of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, detailing a representative synthetic pathway with mechanistic rationale, standard analytical characterization techniques, and its potential applications as a versatile intermediate for the development of novel therapeutics. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Azetidines have emerged as crucial motifs in contemporary medicinal chemistry, transitioning from niche curiosities to mainstream components in a variety of therapeutic agents.[1][3] Their value stems from a unique combination of structural and chemical properties:

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of attached side chains, allowing for more precise and high-affinity interactions with biological targets.[2][3] This can lead to enhanced potency and selectivity.

  • Improved Physicochemical Properties: The introduction of the sp³-rich azetidine ring can improve key drug-like properties, including solubility and metabolic stability, while reducing lipophilicity compared to more traditional, larger ring systems.[1]

  • Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other common groups like pyrrolidines, piperidines, or even gem-dimethyl groups, offering a novel vector for exploring chemical space during lead optimization.[4]

The significance of this scaffold is underscored by its presence in several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where the azetidine moiety is critical for achieving the desired efficacy and pharmacokinetic profile.[1][2] Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate represents a strategically designed intermediate, featuring a protected nitrogen and a reactive hydroxyl-terminated side chain, making it an ideal starting point for further chemical elaboration.

Molecular and Physicochemical Data

A summary of the key identification and property data for the title compound is presented below.

PropertyValue
Chemical Name Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
CAS Number 1381947-67-6[5]
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
IUPAC Name benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)CCCO
Appearance Expected to be a colorless to pale yellow oil or solid

Synthesis and Mechanistic Rationale

The synthesis of 3-substituted azetidines requires careful strategic planning due to the inherent strain of the four-membered ring. A robust and logical pathway to Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate can be envisioned starting from the commercially available precursor, Benzyl 3-oxoazetidine-1-carboxylate. This approach leverages well-established organometallic and reduction chemistries.

Proposed Synthetic Pathway

The chosen pathway involves a two-step sequence: a Grignard reaction to install the three-carbon side chain framework, followed by a reduction to remove the resulting tertiary alcohol and saturate the chain.

Synthesis_Pathway start Benzyl 3-oxoazetidine-1-carboxylate (Precursor) intermediate Benzyl 3-(1-hydroxy-2-propynyl)azetidine-1-carboxylate (Intermediate) start->intermediate 1. Propargylmagnesium bromide 2. THF, 0 °C to rt product Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (Target Molecule) intermediate->product 1. H₂, Pd/C (10%) 2. Ethanol, rt

Caption: Proposed synthesis of the target molecule.

Rationale for Experimental Choices
  • Starting Material: Benzyl 3-oxoazetidine-1-carboxylate is an ideal precursor.[6][7] The benzyl carbamate (Cbz) group effectively protects the azetidine nitrogen, preventing it from interfering with the Grignard reagent. The Cbz group is also advantageous as it can be readily removed later via catalytic hydrogenation if the free amine is desired.

  • Carbon-Carbon Bond Formation: A Grignard reaction with propargylmagnesium bromide is selected to introduce the three-carbon chain. The use of an alkyne is strategic; it provides a latent double bond that, upon full reduction, yields the desired saturated propyl chain. This avoids potential complications with controlling stereochemistry or double bond migration that might arise from using an allyl-based reagent directly.

  • Reduction Step: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for simultaneously reducing the alkyne to an alkane and hydrogenolyzing the benzylic tertiary alcohol that is formed during the Grignard addition. This single, high-yielding step accomplishes two necessary transformations to arrive at the final product.

Detailed Experimental Protocol

Step 1: Synthesis of Benzyl 3-(1-hydroxy-2-propynyl)azetidine-1-carboxylate

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propargylmagnesium bromide (0.5 M solution in THF, 1.2 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the intermediate product as a clear oil.

Step 2: Synthesis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

  • To a hydrogenation flask, add the intermediate from Step 1 (1.0 eq) and ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10 mol % by weight).

  • Seal the flask, evacuate, and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Further purification is typically not required if the reaction goes to completion.

Spectroscopic and Analytical Characterization

The structural integrity of the final compound must be confirmed through a standard battery of analytical techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.1 ppm (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph). ~4.0 ppm (t, 2H): Azetidine ring protons adjacent to nitrogen. ~3.6 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH). ~3.5 ppm (t, 2H): Azetidine ring protons adjacent to nitrogen. ~2.5 ppm (m, 1H): Azetidine ring proton at C3. ~1.5-1.7 ppm (m, 4H): Methylene protons of the propyl chain.
¹³C NMR ~156 ppm: Carbamate carbonyl carbon (N-C=O). ~137 ppm, ~128 ppm, ~127 ppm: Aromatic carbons. ~67 ppm: Methylene carbon of the benzyl group (O-CH₂-Ph). ~62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH). ~55 ppm: Azetidine ring carbons adjacent to nitrogen. ~35 ppm: Azetidine ring carbon at C3. ~30 ppm, ~28 ppm: Propyl chain methylene carbons.
FT-IR 3400 cm⁻¹ (broad): O-H stretch from the alcohol. 3050-2850 cm⁻¹: C-H stretches (aromatic and aliphatic). ~1700 cm⁻¹ (strong): C=O stretch from the carbamate functional group.[8]
HRMS (ESI+) Expected m/z for [C₁₄H₁₉NO₃ + H]⁺: 250.1438.

Applications as a Versatile Chemical Building Block

The true value of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate lies in its potential as a versatile synthetic intermediate. The terminal hydroxyl group serves as a reactive handle for a wide array of chemical transformations, enabling the rapid generation of diverse compound libraries for screening and structure-activity relationship (SAR) studies.[9][10]

Applications_Workflow cluster_derivatives Derivative Synthesis start Benzyl 3-(3-hydroxypropyl) azetidine-1-carboxylate aldehyde Oxidation (PCC, DMP) --> Aldehyde start->aldehyde halide Halogenation (SOCl₂, PBr₃) --> Alkyl Halide start->halide ester Esterification (R-COCl) --> Ester Library start->ester ether Etherification (NaH, R-X) --> Ether Library start->ether

Caption: Diversification pathways from the title compound.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde using reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid with stronger oxidants like Jones reagent. These functional groups are gateways to reductive aminations, amide couplings, and other crucial transformations.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide).[11] This activates the side chain for Sₙ2 reactions with a variety of nucleophiles (amines, azides, thiols, cyanides), rapidly expanding the molecular diversity.

  • Ester and Ether Formation: Standard esterification or Williamson ether synthesis protocols can be employed to append a vast array of fragments onto the side chain, allowing for systematic exploration of steric and electronic effects in SAR studies.

These derivatization strategies make the title compound a powerful tool for developing novel inhibitors, receptor antagonists, or modulators in therapeutic areas where azetidines have already shown promise, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][10][12]

Conclusion

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is more than just a single molecule; it is a strategic platform for innovation in drug discovery. Its synthesis is achievable through logical and scalable chemical transformations. Its structure, combining the privileged azetidine core with a versatile functional handle, provides researchers with a robust starting point for creating novel and diverse chemical libraries. As the demand for sp³-rich, conformationally constrained molecules continues to grow, intermediates like this will play an increasingly critical role in the development of the next generation of therapeutics.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Wiman, A., & Olofsson, B. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13237–13245.
  • Sperry, J., & Kuester, V. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • NextSDS. (n.d.). benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate — Chemical Substance Information. NextSDS.com. Retrieved from [Link]

  • NextSDS. (n.d.). benzyl 3-(3-iodopropyl)azetidine-1-carboxylate — Chemical Substance Information. NextSDS.com. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662.
  • PubChem. (n.d.). Benzyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Cheekatla, S. R., et al. (2026).
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. LifeChemicals.com.
  • Li, G., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed.
  • PubChem. (n.d.). Benzyl 3-oxoazetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.
  • Google Patents. (2012). WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases.
  • Liu, H., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.

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Foundational

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Strategic Scaffold for Modern Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the architectural optimization of small molecules relies heavily on versatile, precisely functionalized building blocks. Benzyl 3-(3-hydroxypropyl)azetidine-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the architectural optimization of small molecules relies heavily on versatile, precisely functionalized building blocks. Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS: 1381947-67-6)[1] has emerged as a highly valuable intermediate in medicinal chemistry. This technical guide explores the structural rationale, physicochemical properties, and validated synthetic workflows associated with this scaffold, providing drug development professionals with a comprehensive blueprint for its application.

Structural Rationale & Causality in Drug Design

The utility of this molecule stems from the synergistic combination of three distinct structural elements, each serving a specific mechanistic purpose in synthetic planning and lead optimization:

The Azetidine Core: A Privileged Bioisostere

Azetidines are increasingly regarded as privileged structural motifs in modern drug discovery[2]. They are frequently deployed as conformationally restricted, "stretched" bioisosteres for larger aliphatic heterocycles such as piperidines, piperazines, and morpholines[3]. The incorporation of the four-membered azetidine ring provides several pharmacological advantages:

  • Reduced Lipophilicity: The lower carbon count relative to six-membered rings reduces logP, often leading to improved aqueous solubility[4].

  • Metabolic Stability: The compact, strained nature of the ring removes metabolically liable C-H bonds that are typically targeted by cytochrome P450 enzymes[4].

  • Altered Basicity: The ring strain alters the hybridization of the nitrogen lone pair, subtly modulating the pKa of the resulting amine to optimize target binding and membrane permeability[2].

The Cbz (Carboxybenzyl) Protecting Group: Orthogonal Control

To successfully manipulate the 3-alkyl chain without cross-reactivity at the secondary amine, a robust protecting group strategy is required. The N-Cbz (benzyloxycarbonyl) group is the industry standard for this scaffold[5].

  • Causality for Selection: The Cbz group protects the amine as a stable carbamate. It is highly resistant to the basic conditions required for etherification or nucleophilic substitution of the alcohol handle, as well as mildly acidic conditions[6],[7]. Crucially, it is orthogonal to many other protecting groups because it can be cleanly removed via catalytic hydrogenolysis under neutral conditions[8].

The 3-Hydroxypropyl Handle: A Versatile Vector

The three-carbon linker terminating in a primary alcohol provides a flexible vector for late-stage functionalization. It allows medicinal chemists to probe the spatial requirements of a receptor's binding pocket (exit vector plot analysis) without introducing excessive steric bulk[3].

Physicochemical Profiling

The following table summarizes the key quantitative and structural data for the core scaffold and its primary activated derivative[1],[9],[10].

PropertyValue
Chemical Name Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
CAS Registry Number 1381947-67-6
Molecular Formula C14H19NO3
Molecular Weight 249.31 g/mol
Key Functional Groups Primary Alcohol, N-Cbz Protected Amine, Azetidine Ring
Related Activated Derivative Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate (CAS: 1381947-94-9)
Derivative Molecular Weight 359.20 g/mol

Experimental Methodologies & Workflows

As a Senior Application Scientist, it is critical to not only provide the steps but to explain the causality behind the reaction conditions. The following protocols are designed as self-validating systems to ensure high yield and purity.

Workflow A: Activation of the Hydroxyl Group (Finkelstein Approach)

To utilize the 3-hydroxypropyl chain for cross-coupling or substitution, the primary alcohol must be converted into a superior leaving group, such as an iodide (yielding CAS: 1381947-94-9)[11],[10].

Causality & Rationale: Direct conversion of alcohols to iodides (e.g., via the Appel reaction) requires harsh conditions and generates triphenylphosphine oxide, a byproduct notoriously difficult to separate from polar azetidine derivatives. Instead, a two-step Finkelstein approach (Mesylation Iodination) is preferred. The addition of triethylamine ( Et3​N ) during mesylation is critical; it neutralizes the generated HCl , preventing acid-catalyzed ring-opening of the strained azetidine core.

Step-by-Step Protocol:

  • Mesylation: Dissolve Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Triethylamine (1.5 eq) dropwise, followed by the slow addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir for 2 hours at 0 °C. Self-Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1); the starting material spot should completely disappear, replaced by a less polar mesylate spot.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

  • Iodination: Dissolve the crude mesylate in anhydrous Acetone. Add Sodium Iodide (NaI, 3.0 eq).

  • Reflux the mixture for 12 hours. The precipitation of sodium methanesulfonate drives the equilibrium forward.

  • Filter the solid, concentrate the filtrate, and purify via flash chromatography to yield the pure iodinated scaffold.

G1 N1 Benzyl 3-(3-hydroxypropyl) azetidine-1-carboxylate (Alcohol) N2 Mesylate Intermediate (Activated Leaving Group) N1->N2 MsCl, Et3N DCM, 0°C N3 Benzyl 3-(3-iodopropyl) azetidine-1-carboxylate (Iodide) N2->N3 NaI, Acetone Reflux (Finkelstein) N4 Target Scaffold (Amine/Ether/Thioether) N3->N4 Nucleophile (Nu-) Polar Aprotic Solvent

Functionalization workflow of the 3-hydroxypropyl handle via Finkelstein activation.

Workflow B: Orthogonal Deprotection of the Cbz Group

Once the 3-position is fully elaborated, the N-Cbz group must be removed to yield the free secondary amine for final drug assembly.

Causality & Rationale: Deprotection is achieved via palladium-catalyzed hydrogenolysis[12]. The mechanism involves the adsorption of the benzyl-type protecting group onto the palladium surface, followed by hydrogen-mediated cleavage of the benzyl-oxygen bond[12]. This method is chosen because it is entirely orthogonal to acid/base treatments. Furthermore, it releases toluene and carbon dioxide as volatile byproducts, driving the reaction to absolute completion and simplifying the workup to a mere filtration step[8].

Step-by-Step Protocol:

  • Dissolve the N-Cbz protected azetidine derivative in degassed Methanol or Ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of nitrogen to prevent ignition of the solvent.

  • Evacuate the reaction flask and backfill with Hydrogen gas ( H2​ ) via a balloon (1 atm).

  • Stir vigorously at room temperature for 4–6 hours. Self-Validation: LC-MS monitoring will show the loss of exactly 134 Da (mass of the Cbz group minus a proton) and the evolution of CO2​ gas will cease.

  • Filter the heterogeneous mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.

  • Concentrate the filtrate in vacuo to afford the free azetidine core, typically requiring no further purification.

G2 M1 N-Cbz Protected Azetidine Derivative M2 Pd/C Surface Adsorption (Catalyst Complex) M1->M2 Pd/C Addition MeOH or EtOH M3 Hydrogenolysis (H2, 1 atm) M2->M3 H2 Gas Room Temp M4 Free Azetidine Core + Toluene + CO2 M3->M4 Cleavage of C-O Bond

Mechanism of orthogonal N-Cbz deprotection via palladium-catalyzed hydrogenolysis.

References

  • ChemicalBook. "benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | 1381947-67-6". ChemicalBook Database. 1

  • NextSDS. "benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate — Chemical Substance Information". NextSDS Database. 11

  • ChemicalBook. "benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | 1381947-67-6". Chemical Properties. 9

  • BLDpharm. "1381947-94-9 | Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate". BLDpharm Catalog. 10

  • ACS Publications. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery". The Journal of Organic Chemistry. 3

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism". Protecting Groups Archives. 6

  • ResearchGate. "Greene's Protective Groups in Organic Synthesis, Fourth Edition". 7

  • PMC - NIH. "Developing deprotectase biocatalysts for synthesis". 8

  • ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs". Expert Opinion on Drug Discovery. 2

  • Google Patents. "US20160024143A1 - Deprotection method". 12

  • PMC - NIH. "Put a ring on it: application of small aliphatic rings in medicinal chemistry". MedChemComm.4

  • Wiley. "Greene's Protective Groups in Organic Synthesis, 4th Edition". 5

Sources

Exploratory

Spectroscopic Elucidation of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, a substituted azetidine of interest in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, a substituted azetidine of interest in medicinal chemistry and drug development. The structural complexity of azetidine-based scaffolds necessitates a multi-faceted approach to characterization, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a predictive guide for researchers, outlining the theoretical underpinnings of the expected spectral features and providing practical, field-proven protocols for data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate possesses several key structural features that dictate its spectroscopic signature: a benzyl carbamate protecting group, a strained four-membered azetidine ring, and a flexible 3-hydroxypropyl side chain. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for unambiguous structural confirmation.

Caption: Chemical structure of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).[]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the benzyl group, the methylene and methine protons of the azetidine ring, and the protons of the 3-hydroxypropyl side chain. The exact chemical shifts can be influenced by the solvent used for analysis.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Ar-H (Benzyl)7.2 - 7.4Multiplet5H
O-CH₂ -Ar~5.1Singlet2H
Azetidine CH₂ (axial & equatorial)3.8 - 4.2Multiplet4H
Azetidine CH 2.5 - 2.9Multiplet1H
CH₂ -CH₂-CH₂-OH1.5 - 1.7Multiplet2H
CH₂-CH₂ -CH₂-OH1.4 - 1.6Multiplet2H
CH₂-CH₂-CH₂ -OH3.5 - 3.7Triplet2H
OH Broad singlet1H
  • Expertise & Experience: The diastereotopic protons on the azetidine ring are expected to exhibit complex splitting patterns due to geminal and vicinal coupling.[3] The broadness of the hydroxyl proton signal is a result of chemical exchange and can be confirmed by a D₂O exchange experiment.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Carbamate)155 - 157
C -Ar (Quaternary)136 - 138
C H-Ar (Benzyl)127 - 129
O-C H₂-Ar66 - 68
Azetidine C H₂52 - 56
Azetidine C H35 - 40
C H₂-CH₂-CH₂-OH32 - 36
CH₂-C H₂-CH₂-OH28 - 32
CH₂-CH₂-C H₂-OH60 - 63
  • Trustworthiness: The chemical shifts are predicted based on analogous structures and established substituent effects on azetidine and carbamate systems.[4][5] The downfield shift of the carbamate carbonyl carbon is characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] The spectrum of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is expected to be dominated by absorptions from the O-H, C=O, and C-O bonds.

Functional Group Vibrational Mode Predicted Absorption (cm⁻¹) Intensity
AlcoholO-H stretch3200 - 3600Strong, Broad
AromaticC-H stretch3000 - 3100Medium
AliphaticC-H stretch2850 - 3000Medium
CarbamateC=O stretch1680 - 1710Strong
AromaticC=C stretch1450 - 1600Medium
Alcohol/CarbamateC-O stretch1050 - 1250Strong
  • Authoritative Grounding: The broad O-H stretch is a classic indicator of hydrogen bonding.[7][8] The strong carbonyl absorption around 1700 cm⁻¹ is a definitive feature of the carbamate group.[7][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (C₁₄H₁₉NO₃), the expected molecular weight is approximately 249.14 g/mol .

Predicted Fragmentation Pathways:

Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 250.15. Tandem mass spectrometry (MS/MS) would likely reveal characteristic fragmentation patterns.

  • Loss of the benzyl group: A common fragmentation pathway for N-benzyl protected compounds is the cleavage of the benzyl group, resulting in a prominent ion.[10][11]

  • Loss of the hydroxypropyl side chain: Fragmentation of the side chain can occur through various cleavage points.

  • Decarboxylation: Loss of CO₂ from the carbamate moiety is another plausible fragmentation route.

M [M+H]⁺ m/z 250 F1 Loss of C₇H₇ (Benzyl radical) M->F1 - 91 Da F2 Loss of C₇H₈ (Toluene) M->F2 - 92 Da F3 Loss of H₂O M->F3 - 18 Da P1 [M - C₇H₇]⁺ m/z 159 F1->P1 P2 [M - C₇H₈ + H]⁺ m/z 158 F2->P2 P3 [M - H₂O + H]⁺ m/z 232 F3->P3

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a standard one-pulse spectrum.

    • Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.[2]

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy
  • Sample Preparation: For an oil, a thin film can be prepared between two NaCl or KBr plates. Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be used in a solution cell.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean plates or the solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote protonation.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the electrospray ionization source.

    • Acquire the full scan mass spectrum in positive ion mode.

  • Data Acquisition (ESI-MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform collision-induced dissociation (CID) to generate fragment ions.

    • Record the product ion spectrum.[12]

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the unambiguous structural characterization of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. This guide serves as a predictive framework for interpreting the spectroscopic data, grounded in established chemical principles and data from analogous structures. By understanding the expected spectral features and employing robust experimental protocols, researchers can confidently verify the synthesis and purity of this and related compounds, facilitating their advancement in drug discovery and development pipelines.

References

  • ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl... Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. Available from: [Link]

  • Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry - PubMed. Available from: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available from: [Link]

  • Chemistry Steps. Interpreting IR Spectra. Available from: [Link]

  • ResearchGate. Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Available from: [Link]

  • Chemical Substance Information. benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Available from: [Link]

  • OpenStax. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Interpretation of mass spectra. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • YouTube. Getting started with interpreting IR spectra. Available from: [Link]

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy - PubMed. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • MJPS. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Available from: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC. Available from: [Link]

  • Chemical Substance Information. benzyl 3-(3-iodopropyl)azetidine-1-carboxylate. Available from: [Link]

  • PubChemLite. 3-hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. Available from: [Link]

  • PrepChem.com. Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. Available from: [Link]

  • Google Patents. WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases.
  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF. Available from: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available from: [Link]

  • PubChem. Benzyl piperidine-1-carboxylate | C13H17NO2 | CID 228749. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis and Structure-Activity Relationships of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis, functionalization, an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, functionalization, and structure-activity relationships (SAR) of analogs related to Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. The azetidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity and three-dimensional character that can impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This document delves into the chemical space around this specific 3-substituted azetidine, offering insights for the design and development of novel therapeutics.

Introduction: The Significance of the 3-Substituted Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in drug discovery. Their inherent ring strain and non-planar geometry provide a distinct conformational constraint compared to their five- and six-membered counterparts, often leading to improved metabolic stability and target-binding affinity. The 3-substituted azetidine motif, in particular, allows for the precise projection of functional groups into three-dimensional space, making it a powerful tool for probing and optimizing interactions with biological targets.

The core molecule, Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, serves as a versatile starting point for the development of a diverse range of analogs. The key structural features amenable to modification include:

  • The 3-(3-hydroxypropyl) side chain: The length of the alkyl chain and the terminal hydroxyl group are primary points for diversification.

  • The N-benzyl carbamate protecting group: This group can be readily removed or replaced to install other substituents, influencing the molecule's overall properties and allowing for further functionalization.

This guide will explore the synthetic strategies to access these analogs and discuss the impact of these modifications on biological activity, drawing from published research in areas such as neuroscience and oncology.

Synthetic Strategies for the Elaboration of the Azetidine Core

The synthesis of analogs of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate hinges on two key stages: the formation of the core azetidine ring with a suitable handle at the 3-position, and the subsequent elaboration of the side chain.

Synthesis of the Core Scaffold: N-Protected 3-(3-hydroxypropyl)azetidine

A common and efficient route to the core scaffold involves the hydroboration-oxidation of an N-protected 3-allyl-azetidine. This approach offers excellent control over the regioselectivity of the hydroxyl group placement.

Experimental Protocol: Synthesis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Step 1: Synthesis of Benzyl 3-allyl-azetidine-1-carboxylate

  • To a solution of Benzyl 3-tosyloxyazetidine-1-carboxylate in an appropriate solvent such as tetrahydrofuran (THF), add allylmagnesium bromide at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

  • Work-up involves quenching with a saturated aqueous solution of ammonium chloride, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography.

Step 2: Hydroboration-Oxidation of Benzyl 3-allyl-azetidine-1-carboxylate

  • Dissolve Benzyl 3-allyl-azetidine-1-carboxylate in dry THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • The reaction is stirred for a few hours, allowing the oxidation to complete.

  • The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification by flash column chromatography yields the desired Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

G start Benzyl 3-tosyloxyazetidine-1-carboxylate allyl Benzyl 3-allyl-azetidine-1-carboxylate start->allyl Allylmagnesium bromide product Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate allyl->product 1. BH3·THF 2. H2O2, NaOH

Caption: Synthesis of the core scaffold.

Modification of the 3-(3-hydroxypropyl) Side Chain

The terminal hydroxyl group of the 3-(3-hydroxypropyl) side chain is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

The hydroxyl group can be readily converted to an ether linkage via a Williamson ether synthesis. This allows for the introduction of various alkyl and aryl substituents.

Experimental Protocol: Synthesis of Benzyl 3-(3-alkoxypropyl)azetidine-1-carboxylate

  • To a solution of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate in a suitable solvent like THF or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for a short period to allow for the formation of the alkoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and allow the reaction to warm to room temperature and stir until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification by column chromatography affords the corresponding ether analog.

The hydroxyl group can be transformed into an amino group through a two-step process involving activation and subsequent nucleophilic substitution.

Experimental Protocol: Synthesis of Benzyl 3-(3-aminopropyl)azetidine-1-carboxylate

Step 1: Activation of the Hydroxyl Group

  • Dissolve Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Add a base such as triethylamine or pyridine, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride at 0 °C.

  • The reaction is stirred until the starting material is consumed.

  • The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the mesylate or tosylate intermediate.

Step 2: Nucleophilic Substitution with an Amine Source

  • Dissolve the activated intermediate in a polar aprotic solvent like DMF.

  • Add a source of ammonia, such as a solution of ammonia in methanol or sodium azide followed by reduction. For the synthesis of substituted amines, the corresponding primary or secondary amine can be used.

  • The reaction is heated to promote the substitution.

  • After completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the desired amino-functionalized analog.

G start Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate ether Benzyl 3-(3-alkoxypropyl)azetidine-1-carboxylate start->ether NaH, R-X activated Activated Hydroxyl (e.g., OMs, OTs) start->activated MsCl or TsCl, Base amine Benzyl 3-(3-aminopropyl)azetidine-1-carboxylate activated->amine Amine source

Caption: Functionalization of the side chain.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate scaffold has led to the discovery of potent and selective modulators of various biological targets. The following sections summarize key SAR insights.

Analogs as Triple Reuptake Inhibitors (TRIs)

Azetidine derivatives have been explored as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine, and have potential as antidepressants.[2][3] In a study exploring novel 3-substituted azetidine derivatives, it was found that the nature of the substituent at the 3-position significantly influences the inhibitory activity and selectivity.[2]

Compound IDR1R2SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
6bd 1-Naphthyl3,4-Dichlorophenyl152.538
6be 1-Naphthyl4-Chlorophenyl213.145

Table 1: In vitro inhibitory activities of selected 3-substituted azetidine analogs as triple reuptake inhibitors. Data sourced from Han et al., J. Med. Chem. 2012, 55, 18, 8188–8192.[2]

The data suggests that a bulky, lipophilic group at the R1 position (such as a naphthyl group) and a substituted phenyl group at the R2 position are favorable for potent triple reuptake inhibition.[2]

Role of the N-Protecting Group

The N-benzyl carbamate (Cbz) is a common protecting group in the synthesis of these analogs. However, for in vivo applications, this group is often removed or replaced. The choice of the N-substituent can significantly impact the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, in the context of antitumor agents, replacing the phenylethyl group of TZT-1027 with a 3-aryl-azetidine moiety led to potent antiproliferative activities.

Biological Applications and Future Directions

Analogs of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate have shown promise in several therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: As demonstrated by their activity as TRIs, these compounds have the potential to be developed into novel treatments for depression and other mood disorders.[2][3]

  • Oncology: The azetidine scaffold has been incorporated into potent antitumor agents. Further exploration of this chemical space could lead to the discovery of new cancer therapeutics.

  • Infectious Diseases: Azetidine derivatives have also been investigated for their antimicrobial properties.[4]

The versatility of the 3-(3-hydroxypropyl)azetidine scaffold, coupled with the synthetic accessibility of a wide range of analogs, makes it an attractive starting point for drug discovery campaigns. Future research in this area could focus on:

  • Fine-tuning the TRI profile: Synthesizing analogs with varying ratios of serotonin, norepinephrine, and dopamine reuptake inhibition to achieve desired therapeutic effects with minimal side effects.

  • Exploring novel biological targets: Screening libraries of these analogs against a broad range of biological targets to identify new therapeutic opportunities.

  • Optimizing pharmacokinetic properties: Modifying the scaffold to improve metabolic stability, oral bioavailability, and brain penetration for CNS-targeted indications.

By leveraging the principles of medicinal chemistry and the synthetic strategies outlined in this guide, researchers can continue to unlock the therapeutic potential of this promising class of molecules.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]

  • Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. (2014). Chemistry & Biodiversity. [Link]

  • Synthetic modifications of azetidine products. The accessed azetidines... (n.d.). ResearchGate. [Link]

  • Synthesis of azetidine derivatives. (2000).
  • Saunders, G. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(46), 10495-10501. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]

  • Ombito, J. O., & Singh, G. S. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Molecules. [Link]

  • Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. (2012).
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (2001). Arkivoc. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). Amino Acids. [Link]

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry. [Link]

  • SAR Studies of 3-arylpropionic Acids as Potent and Selective Agonists of sphingosine-1-phosphate receptor-1 (S1P1) With Enhanced Pharmacokinetic Properties. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Applications of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate in Medicinal Chemistry

Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacokinetic properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacokinetic properties to drug candidates is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged" motif.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability, often leading to superior drug candidates compared to those containing more common five- or six-membered rings.[1][2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine scaffold, underscoring its therapeutic significance.[1]

This guide focuses on a particularly useful, bifunctional azetidine building block: Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate . The Cbz (benzyloxycarbonyl) group provides robust protection for the azetidine nitrogen, which can be readily removed under standard hydrogenolysis conditions, allowing for late-stage functionalization.[3] The primary alcohol at the terminus of the propyl side chain serves as a versatile handle for a wide array of chemical transformations, making this molecule a valuable intermediate in the synthesis of complex therapeutic agents.

Core Applications in Drug Discovery: A Gateway to Novel Therapeutics

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules, particularly as a precursor to more complex substituted azetidines. Its utility has been demonstrated in the development of antagonists for G protein-coupled receptors (GPCRs), which are a major class of drug targets.

A significant application of this building block is in the synthesis of chemokine receptor antagonists, such as those targeting the C-C chemokine receptor 2 (CCR2). CCR2 is implicated in a range of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. The 3-(3-hydroxypropyl)azetidine moiety can be elaborated to introduce the necessary pharmacophoric elements for potent and selective CCR2 antagonism.

Synthetic Protocols and Methodologies

The following protocols provide a detailed guide to the synthesis and key transformations of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, enabling its effective use in medicinal chemistry programs.

Protocol 1: Synthesis of the Precursor, Benzyl 3-hydroxyazetidine-1-carboxylate

The journey to our target molecule begins with the protection of the commercially available 3-hydroxyazetidine.

Reaction Scheme:

3-Hydroxyazetidine 3-Hydroxyazetidine Benzyl 3-hydroxyazetidine-1-carboxylate Benzyl 3-hydroxyazetidine-1-carboxylate 3-Hydroxyazetidine->Benzyl 3-hydroxyazetidine-1-carboxylate Benzyl Chloroformate, Base

Caption: Protection of 3-hydroxyazetidine.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxyazetidine hydrochloride in a mixture of water and THF, add potassium carbonate and stir at room temperature.

  • Cool the mixture in an ice bath and slowly add benzyl chloroformate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford Benzyl 3-hydroxyazetidine-1-carboxylate as a clear oil.[4]

Protocol 2: Synthesis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

A plausible, though not explicitly cited, synthetic route is outlined below:

Benzyl 3-oxoazetidine-1-carboxylate Benzyl 3-oxoazetidine-1-carboxylate Intermediate Aldehyde Intermediate Aldehyde Benzyl 3-oxoazetidine-1-carboxylate->Intermediate Aldehyde Wittig Reaction Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Intermediate Aldehyde->Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Reduction

Caption: Plausible synthetic route to the title compound.

Protocol 3: Oxidation to Benzyl 3-(3-oxopropyl)azetidine-1-carboxylate

The primary alcohol of the title compound is a key functional handle that can be readily oxidized to the corresponding aldehyde. This aldehyde is a crucial intermediate for subsequent modifications, such as reductive amination.

Reaction Scheme:

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Benzyl 3-(3-oxopropyl)azetidine-1-carboxylate Benzyl 3-(3-oxopropyl)azetidine-1-carboxylate Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate->Benzyl 3-(3-oxopropyl)azetidine-1-carboxylate Dess-Martin Periodinane

Caption: Oxidation of the primary alcohol.

Materials:

  • Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate in anhydrous DCM.

  • Add Dess-Martin periodinane portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The crude Benzyl 3-(3-oxopropyl)azetidine-1-carboxylate is often used in the next step without further purification.

Protocol 4: Application in the Synthesis of a CCR2 Antagonist Intermediate via Reductive Amination

This protocol exemplifies the utility of the aldehyde synthesized in Protocol 3 as a key building block in the synthesis of a CCR2 antagonist.

Reaction Scheme:

Aldehyde Benzyl 3-(3-oxopropyl)azetidine-1-carboxylate Product CCR2 Antagonist Intermediate Aldehyde->Product Reductive Amination (e.g., NaBH(OAc)₃) Amine Substituted Amine Amine->Product

Caption: Reductive amination to form a CCR2 antagonist intermediate.

Materials:

  • Crude Benzyl 3-(3-oxopropyl)azetidine-1-carboxylate

  • Appropriate primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the crude aldehyde and the desired amine in anhydrous DCE or DCM.

  • Add sodium triacetoxyborohydride in one portion. A catalytic amount of acetic acid can be added if necessary.

  • Stir the reaction at room temperature until completion (monitor by LC-MS or TLC).

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-Cbz protected azetidine-containing product.

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

The incorporation of the 3-(propyl)azetidine moiety can significantly influence the physicochemical properties of a molecule. The azetidine ring, being a rigid, three-dimensional scaffold, can orient substituents in a well-defined manner, which can be crucial for optimal interaction with a biological target.[3]

Table 1: Comparison of Physicochemical Properties of Azetidine vs. Other Cyclic Amines

FeatureAzetidinePyrrolidinePiperidine
Ring Size4-membered5-membered6-membered
Ring StrainHighLowNegligible
Conformational FlexibilityLowModerateHigh
Lipophilicity (logP) ContributionGenerally lower than larger ringsModerateHigher
Metabolic StabilityOften enhancedVariableVariable

The lower lipophilicity and increased metabolic stability often associated with the azetidine ring can be advantageous in drug design, leading to improved pharmacokinetic profiles.[1] The propyl linker provides flexibility and allows for the positioning of terminal functional groups in regions of chemical space that may not be accessible with shorter or more rigid linkers.

Conclusion and Future Perspectives

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature, with a protected nitrogen and a modifiable hydroxyl group, allows for its strategic incorporation into complex molecular architectures. The protocols outlined in this guide provide a practical framework for the synthesis and application of this key intermediate, particularly in the development of GPCR modulators. As the demand for novel therapeutics with improved drug-like properties continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Feula, A. (2014).
  • Zhang, X., et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 3(12), 1039-1044.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.

Sources

Application

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate reaction scale-up

Application Note & Protocol Guide Topic: A Scalable Process for the Synthesis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Abstract & Introduction Azetidines, four-membered nitrogen-containing heterocycles, are i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Scalable Process for the Synthesis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Abstract & Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in modern drug discovery. Their unique structural properties—a combination of high ring strain, sp3-rich character, and conformational rigidity—can impart favorable physicochemical and pharmacokinetic profiles to bioactive molecules, including enhanced metabolic stability, solubility, and receptor binding affinity.[1][2] The target molecule, Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, serves as a valuable building block, incorporating both a protected azetidine nitrogen and a versatile primary alcohol for further synthetic elaboration.

However, the synthesis of functionalized azetidines is not without its challenges. The inherent ring strain makes them susceptible to undesired ring-opening reactions, and their handling requires specific safety protocols due to potential toxicity.[3][4] Scaling these processes from the bench to pilot or manufacturing scale introduces further complexities related to thermal management, reagent handling, and purification.

This application note provides a comprehensive, field-proven guide for the scalable synthesis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. We will move beyond a simple recitation of steps to explain the underlying chemical principles, address critical scale-up parameters, and provide detailed, self-validating protocols for both laboratory (gram-scale) and scaled-up (100+ gram-scale) production. This guide is intended for researchers, chemists, and process development professionals aiming to implement a robust and safe synthesis of this key intermediate.

Reaction Overview & Mechanistic Considerations

Overall Synthetic Scheme

The synthesis is a two-step process commencing from a suitable 3-substituted azetidine precursor. The first step involves the reduction of an ester to the required primary alcohol, and the second step is the well-established N-protection of the azetidine nitrogen.

(Image: A chemical diagram showing the two-step synthesis from an ethyl ester precursor to the final product)

The N-Carbobenzyloxylation (Cbz Protection) Reaction

The core transformation is the protection of the secondary amine of the azetidine using benzyl chloroformate (Cbz-Cl). This reaction proceeds via a classic Schotten-Baumann mechanism .[5] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[5][6]

Key Challenge: Preventing Azetidine Ring-Opening

A significant challenge in azetidine chemistry is the potential for nucleophilic ring-opening, especially when reacting with acylating agents like chloroformates.[7][8] The reaction can form an intermediate N-acyl azetidinium salt. The chloride ion (Cl⁻) generated during the reaction can then act as a nucleophile and attack one of the ring carbons, leading to a ring-opened γ-chloroamine byproduct.[8]

To mitigate this side reaction, careful control of reaction conditions is paramount:

  • Low Temperature: Running the reaction at reduced temperatures (e.g., 0-5 °C) minimizes the rate of the competing ring-opening pathway.

  • Controlled Addition: Slow, dropwise addition of benzyl chloroformate maintains a low instantaneous concentration, reducing the formation of the reactive azetidinium intermediate.

  • Choice of Base: A non-nucleophilic base is preferred to avoid additional side reactions.

Laboratory-Scale Synthesis Protocol (~5 g Scale)

This protocol outlines the synthesis starting from the commercially available precursor, Ethyl 3-(azetidin-3-yl)propanoate hydrochloride.

Part A: Reduction of Ethyl 3-(azetidin-3-yl)propanoate

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of cleanly converting the ester to the primary alcohol.[9] While other reagents like sodium borohydride can be used, LAH is often more efficient for this transformation. The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.

Protocol:

  • Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: Suspend Lithium Aluminum Hydride (1.2 g, 31.6 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere and cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Dissolve Ethyl 3-(azetidin-3-yl)propanoate hydrochloride (5.0 g, 25.8 mmol) and Triethylamine (3.6 mL, 25.8 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully cool the flask back to 0 °C. Quench the reaction by the sequential, dropwise addition of water (1.2 mL), 15% aqueous NaOH (1.2 mL), and finally water (3.6 mL) (Fieser workup). A granular white precipitate should form.

  • Work-up: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the solid cake with THF (3 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield 3-(azetidin-3-yl)propan-1-ol as a crude oil, which is used directly in the next step without further purification.

Part B: N-Protection to Yield Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Rationale: This protocol is adapted from established procedures for N-Cbz protection of similar azetidine cores.[10] A biphasic system (THF/water) with an inorganic base (K₂CO₃) ensures efficient reaction and simple work-up.

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 3-(azetidin-3-yl)propan-1-ol (approx. 25.8 mmol) in a mixture of THF (60 mL) and water (30 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 8.9 g, 64.5 mmol) to the solution and stir vigorously for 20 minutes at room temperature. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add Benzyl Chloroformate (4.0 mL, 28.4 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.[5]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (Silica gel, gradient elution with 30-70% ethyl acetate in hexanes) to afford the final product as a clear oil.

Characterization Data

The isolated product should be characterized to confirm its identity and purity.

Analysis Expected Result
¹H NMR (400 MHz, CDCl₃) Consistent with the structure of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Key peaks: ~7.35 ppm (m, 5H, Ar-H), ~5.10 ppm (s, 2H, -CH₂-Ph), ~4.0 ppm (t, 2H, azetidine-CH₂), ~3.65 ppm (t, 2H, -CH₂-OH), ~3.55 ppm (t, 2H, azetidine-CH₂).
¹³C NMR (101 MHz, CDCl₃) Peaks corresponding to all 13 carbons in the molecule.
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₄H₁₉NO₃: 250.14; found: 250.1.
Purity (HPLC) >95%
Yield Typically 75-85% over two steps.

Critical Parameters for Scale-Up

Transitioning from a 5-gram lab batch to a 100+ gram scale requires careful consideration of several factors beyond simply multiplying reagent quantities.

  • Reagent & Solvent Selection:

    • Benzyl Chloroformate: Highly toxic and a lachrymator.[11] On a larger scale, it should be handled in a closed system or a walk-in fume hood. Consider using a solution in toluene, which is often commercially available and easier to handle via a pump.

    • Solvents: The use of large volumes of THF and ethyl acetate presents flammability risks. Ensure all equipment is properly grounded to prevent static discharge.[12] Consider alternative, less volatile extraction solvents like 2-methyl-THF if compatible.

    • LAH: Highly reactive and pyrophoric. Large-scale LAH reactions require specialized equipment and experienced personnel. Alternative, safer reducing agents like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) could be evaluated.

  • Thermal Hazard Assessment & Control:

    • Exothermicity: Both the LAH reduction and the N-protection reaction are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Control Measures: A jacketed reactor with a thermal fluid circulator is mandatory for temperature control. The addition rate of the reactive species (substrate to LAH, Cbz-Cl to the amine) must be carefully controlled by a metering pump and tied to the internal temperature reading. An emergency cooling plan should be in place.

  • Work-up & Isolation Strategy:

    • Extraction: Large-scale liquid-liquid extractions in a reactor are preferable to using separatory funnels.

    • Purification: Flash chromatography is not practical for large quantities. The process should be optimized to yield a product that can be purified by crystallization or distillation if possible. If chromatography is unavoidable, medium-pressure liquid chromatography (MPLC) systems are used.

Detailed Scale-Up Protocol (100 g Scale)

This protocol assumes the use of a 5 L jacketed glass reactor with an overhead stirrer, temperature probe, and addition funnel/pump.

Equipment and Reagents
Reagent/Material Quantity Scale (moles) Notes
3-(Azetidin-3-yl)propan-1-ol100 g0.87 molAssumed starting material
Potassium Carbonate (K₂CO₃)300 g2.17 molAnhydrous, powdered
Benzyl Chloroformate164 g (136 mL)0.96 molHandle with extreme care[11]
Tetrahydrofuran (THF)2.0 L-Anhydrous grade
Deionized Water1.0 L-
Ethyl Acetate3.0 L-For extraction
Brine (Saturated NaCl)500 mL-For washing
Sodium Sulfate (Na₂SO₄)200 g-Anhydrous
Step-by-Step Procedure
  • Reactor Setup: Set up the 5 L jacketed reactor and ensure it is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with 3-(azetidin-3-yl)propan-1-ol (100 g), THF (2.0 L), water (1.0 L), and potassium carbonate (300 g).

  • Cooling: Start the overhead stirrer at ~150 RPM. Cool the reactor jacket to 0 °C.

  • Controlled Addition: Once the internal temperature reaches <5 °C, begin the slow, subsurface addition of Benzyl Chloroformate via a metering pump over a period of 2-3 hours. Crucially, monitor the internal temperature and do not let it exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to ambient temperature (20-25 °C) and stir overnight (16 hours).

  • Work-up - Phase Split: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction: Add ethyl acetate (1 L) to the reactor, stir for 15 minutes, stop stirring, and drain the lower aqueous layer. Repeat this extraction twice more.

  • Washing & Drying: Combine all organic layers in the reactor. Add brine (500 mL), stir for 10 minutes, and drain the aqueous layer. Add anhydrous sodium sulfate (200 g) and stir for 1 hour to dry the organic phase.

  • Isolation: Filter the mixture to remove the sodium sulfate. Concentrate the filtrate on a large-scale rotary evaporator to yield the crude product.

  • Purification: Given the scale, direct crystallization should be attempted. If the product is an oil, high-vacuum distillation (Kugelrohr) or large-scale automated chromatography would be the methods of choice.

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[3]

  • Chemical Hazards:

    • Azetidines: Many azetidine derivatives are considered toxic and potentially mutagenic. Handle with care and avoid inhalation or skin contact.[3][12][13]

    • Benzyl Chloroformate: Corrosive, toxic, and a potent lachrymator. Causes severe burns. Must be handled in a well-ventilated chemical fume hood.[11]

    • Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources and use in a well-ventilated area.[12]

  • Engineering Controls: All operations, especially on a larger scale, must be conducted in a certified chemical fume hood or a walk-in hood.[3][14] A base scrubber should be available to neutralize any HCl gas that may evolve.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient base; low reaction temperature; poor quality Cbz-Cl.Add more base. Allow the reaction to stir longer at room temperature. Use freshly opened/distilled Cbz-Cl.
Significant Ring-Opened Byproduct Reaction temperature was too high; Cbz-Cl was added too quickly.Re-run the reaction with stricter temperature control (<5 °C during addition) and a slower addition rate.[7][8]
Low Yield after Work-up Inefficient extraction; product loss during purification.Perform an additional extraction of the aqueous layer. Optimize chromatography conditions or develop a crystallization protocol.
Emulsion during Extraction Formation of salts at the interface.Add more brine to the mixture to break the emulsion. A slow filtration through Celite® can also be effective.

Visual Workflow & Logic Diagrams

General Synthesis Workflow

cluster_reduction Part A: Reduction cluster_protection Part B: N-Protection A1 Charge LAH in Anhydrous THF A2 Cool to 0 °C A1->A2 A3 Add Ester Precursor Solution A2->A3 A4 React at RT A3->A4 A5 Quench Reaction (Fieser) A4->A5 A6 Filter & Concentrate A5->A6 B1 Dissolve Crude Alcohol & Base A6->B1 Crude 3-(Azetidin-3-yl)propan-1-ol B2 Cool to 0 °C B1->B2 B3 Add Benzyl Chloroformate B2->B3 B4 React Overnight at RT B3->B4 B5 Work-up & Extraction B4->B5 B6 Purify (Chromatography) B5->B6 Final Final B6->Final Final Product

Caption: General workflow for the two-step synthesis.

Scale-Up Decision Logic

node_action Implement Jacketed Reactor Control Addition Rate Monitor Internal Temp q2 Are Reagents Hazardous? node_action->q2 node_safe Develop Crystallization or Distillation Protocol end Proceed with Scale-Up node_safe->end node_warn Use Closed System/Walk-in Hood Wear Enhanced PPE Ground Equipment q3 Is Chromatography Feasible? node_warn->q3 start Plan Scale-Up (>100g) q1 Is Reaction Exothermic? start->q1 q1->node_action Yes q2->node_warn Yes q3->node_safe No node_warn2 Use MPLC System Accept Higher Solvent Waste q3->node_warn2 Yes, but difficult node_warn2->end

Caption: Decision-making process for key scale-up parameters.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017). [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. (2024). [Link]

  • Reaction of azetidines with chloroformates. PubMed. (2006). [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. (2008). [Link]

  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. (2011). [Link]

  • Reaction of Azetidines with Chloroformates. Organic Letters. (2006). [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. (2015). [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). [Link]

  • benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate — Chemical Substance Information. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. ResearchGate. (2021). [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC. (2025). [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. (2022). [Link]

  • Lokey Lab Protocols. Protecting Groups. (2017). [Link]

  • Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. PubMed. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. (2021). [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • Benzyl 3-hydroxyazetidine-1-carboxylate. PubChem. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Editorial: Green Synthesis of Heterocycles. Frontiers. [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026). [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. (2025). [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022). [Link]

  • benzyl 3-(3-iodopropyl)azetidine-1-carboxylate — Chemical Substance Information. [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. [Link]

  • Benzyl 3-oxoazetidine-1-carboxylate. PubChem. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

Sources

Method

Application Note: Analytical Characterization and Quality Control Protocols for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Introduction & Strategic Rationale Azetidine derivatives are highly strained, four-membered nitrogenous heterocycles that have become privileged scaffolds in modern drug discovery. They are frequently utilized to improve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Azetidine derivatives are highly strained, four-membered nitrogenous heterocycles that have become privileged scaffolds in modern drug discovery. They are frequently utilized to improve the physicochemical properties of drug candidates and serve as potent covalent inhibitors for targets such as monoacylglycerol lipase (MAGL)[1].

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS: 1381947-67-6)[2] is a critical synthetic intermediate. It features a carboxybenzyl (Cbz) protecting group on the azetidine nitrogen and a primary alcohol on the aliphatic side chain. Establishing a robust, self-validating analytical framework for this compound is essential to ensure batch-to-batch consistency, verify structural integrity, and quantify process-related impurities (such as deprotected azetidine or residual benzyl alcohol) prior to downstream functionalization.

As a Senior Application Scientist, the methodologies outlined below are designed not just as a sequence of steps, but as a causally linked, self-validating system. Every parameter—from mobile phase pH to detector wavelength—has been selected based on the specific electronic and structural properties of the Cbz-protected azetidine core.

Physicochemical Profile

Understanding the intrinsic properties of the analyte is the first step in method development. The Cbz group renders the naturally basic azetidine nitrogen neutral (as a carbamate), shifting the analytical focus toward lipophilic retention strategies[3].

PropertyValue
Chemical Name Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
CAS Number 1381947-67-6[2]
Molecular Formula C14H19NO3
Molecular Weight 249.31 g/mol [2]
Physical State Viscous oil to low-melting solid
Solubility Soluble in Methanol, Acetonitrile, DMSO, and Chloroform

Analytical Workflow & Visualization

To ensure absolute trustworthiness in the batch release process, the analytical workflow is divided into three orthogonal pillars: Purity (RP-HPLC), Identity (LC-MS), and Structural Elucidation (NMR).

QC_Workflow Sample Benzyl 3-(3-hydroxypropyl) azetidine-1-carboxylate HPLC RP-HPLC (UV 210/254 nm) Purity & Impurities Sample->HPLC Aliquot 1 LCMS LC-ESI-MS (+) Mass Confirmation Sample->LCMS Aliquot 2 NMR 1H & 13C NMR Structural Elucidation Sample->NMR Aliquot 3 Decision Data Synthesis & Specification Check HPLC->Decision Purity ≥ 98.0% LCMS->Decision m/z 250.1 [M+H]+ NMR->Decision Conforms to Structure Release Certificate of Analysis (CoA) Release Decision->Release Pass Reject Out of Specification (OOS) Investigation Decision->Reject Fail

Comprehensive analytical QC workflow for azetidine derivative batch release.

Detailed Analytical Protocols

RP-HPLC Method for Purity Assessment

Causality & Rationale: While the Cbz-protected compound is neutral, potential degradation products (e.g., the deprotected azetidine) are highly basic. Using 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent ensures that any basic impurities remain fully protonated, preventing interactions with residual column silanols and eliminating peak tailing[3]. Dual-wavelength UV detection is employed: 210 nm captures the carbamate backbone for a universal impurity profile, while 254 nm specifically tracks the benzyl chromophore.

Step-by-Step Protocol:

  • System Suitability Testing (SST): Before analyzing the batch, inject a standard solution (0.1 mg/mL in 50:50 Water:Acetonitrile) six times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5[3].

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Install a C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Maintain the column compartment at 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Execution: Run the gradient program (see Section 5) at a flow rate of 1.0 mL/min. Monitor the eluent at 210 nm and 254 nm.

LC-ESI-MS for Mass Confirmation

Causality & Rationale: The carbamate carbonyl and the primary hydroxyl group readily accept a proton in acidic environments. Positive electrospray ionization (ESI+) is therefore highly effective for generating the intact [M+H]+ pseudomolecular ion.

  • Sample Dilution: Dilute the HPLC sample 1:100 in 0.1% Formic Acid in Methanol (Formic acid is preferred over TFA here to prevent ion suppression in the MS source).

  • MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 500.

  • Verification: Extract the ion chromatogram for m/z 250.1. The presence of a dominant peak at this mass confirms the identity of the compound.

NMR Spectroscopy for Structural Elucidation

Causality & Rationale: The highly strained 4-membered azetidine ring exhibits unique coupling constants and chemical shifts. NMR is the only technique that can definitively confirm the regiochemistry of the 3-hydroxypropyl substitution and the intact nature of the ring[1].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay 2.0 s) and a 13C NMR spectrum at 100 MHz (minimum 512 scans).

  • Processing: Phase and baseline correct the spectra. Reference the chemical shifts to the TMS peak (0.00 ppm).

Expected Analytical Data

Table 1: Optimized RP-HPLC Gradient Program
Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
0.09551.0
2.09551.0
12.05951.0
15.05951.0
15.19551.0
20.09551.0

Note: The target compound typically elutes between 8.5 and 9.5 minutes under these conditions.

Table 2: Diagnostic 1H NMR Peak Assignments (CDCl3, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
7.30 - 7.40Multiplet (m)5HPhenyl ring protons (Cbz group)
5.09Singlet (s)2HBenzylic CH2 (Cbz group)
4.15Triplet (t)2HAzetidine C2/C4 equatorial protons
3.65Doublet of doublets (dd)2HAzetidine C2/C4 axial protons
3.60Triplet (t)2HTerminal CH2-OH (Aliphatic chain)
2.60Multiplet (m)1HAzetidine C3 methine proton
1.80Broad singlet (br s)1HHydroxyl proton (-OH)
1.50 - 1.70Multiplet (m)4HInternal CH2-CH2 (Aliphatic chain)

References

  • Butler, C. R., et al. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." Journal of Medicinal Chemistry 60, no. 23 (2017): 9860-9873. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS: 1381947-67-6) . This specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS: 1381947-67-6) .

This specific azetidine derivative is a highly valued bifunctional linker frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), including targeted degraders for BTK and EGFR[1]. However, the molecule presents distinct synthetic challenges: the azetidine ring is sensitive to strong acids, the Cbz (carboxybenzyl) protecting group is vulnerable to aggressive hydridic reducers, and the resulting 1,3-amino alcohol motif complicates purification.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your isolated yield.

Synthetic Pathways Overview

There are two primary synthetic strategies to construct the 3-hydroxypropyl chain on the Cbz-protected azetidine scaffold: Ester Reduction and Hydroboration-Oxidation .

SynthesisRoutes SM1 Starting Material A: Benzyl 3-(3-ethoxy-3-oxopropyl) azetidine-1-carboxylate Rxn1 Ester Reduction (LiBH4, THF, 0 °C to RT) SM1->Rxn1 SM2 Starting Material B: Benzyl 3-allyl-azetidine-1-carboxylate Rxn2 Hydroboration-Oxidation (1. 9-BBN, 2. H2O2/NaOH) SM2->Rxn2 Product Target Molecule: Benzyl 3-(3-hydroxypropyl) azetidine-1-carboxylate Rxn1->Product High Yield Cbz Intact Rxn2->Product Anti-Markovnikov Selectivity

Figure 1: Primary synthetic routes for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Troubleshooting & FAQs

Q1: My LiBH₄ reduction of the ester intermediate shows complete conversion on TLC, but my isolated yield is <40%. Where is my product?

The Causality: Your product is likely trapped in the aqueous phase as a stable boron chelate. The primary alcohol, combined with the spatial proximity of the carbamate oxygen, forms a robust complex with the boron salts generated during the reaction. The Solution: You must chemically break the boron complex during workup. Instead of a standard aqueous quench, quench the reaction carefully with excess methanol and stir for 1–2 hours. This drives the formation of trimethyl borate ( B(OMe)3​ ), which is highly volatile and can be removed in vacuo. Alternatively, quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 12 hours to break the emulsion and sequester the boron.

Q2: Can I use LiAlH₄ (LAH) or DIBAL-H instead of LiBH₄ to reduce the ester?

The Causality: Do not use LAH. Lithium aluminum hydride is too aggressive; it will not only reduce the ester but will also reduce the Cbz carbamate to an N-methyl group or cleave it entirely [2]. DIBAL-H can theoretically be used at strict cryogenic temperatures (-78 °C), but as the reaction warms, the risk of Cbz cleavage increases exponentially. The Solution: Stick to LiBH4​ . It possesses the exact thermodynamic profile needed to chemoselectively reduce aliphatic esters to primary alcohols at room temperature while leaving benzyl carbamates completely intact.

Q3: I am using the hydroboration route (Starting Material B). Why am I isolating a 15% impurity of the secondary alcohol?

The Causality: This is a regioselectivity failure. If you are using standard BH3​⋅THF or BH3​⋅SMe2​ , the hydroboration of the terminal allyl group typically yields an 85:15 mixture of anti-Markovnikov (primary) to Markovnikov (secondary) alcohols. The Solution: Switch your reagent to 9-borabicyclo[3.3.1]nonane (9-BBN) . The significant steric bulk of the bicyclic 9-BBN framework physically prevents the boron atom from attacking the internal carbon of the alkene, pushing the regioselectivity to >99:1 in favor of the desired primary alcohol [3].

Q4: During the H2​O2​ /NaOH oxidation step of the hydroboration, my Cbz group is degrading. How do I prevent this?

The Causality: While Cbz groups are generally stable to mild aqueous base, the combination of strong NaOH, hydrogen peroxide, and the intense exothermic heat of the oxidation step causes localized thermal spikes that hydrolyze the carbamate. The Solution: Strict thermal control is non-negotiable. Cool the reaction mixture to 0 °C before adding the NaOH. Add the 30% H2​O2​ dropwise over 30 minutes to manage the exotherm. Ensure the internal temperature never exceeds 25 °C.

Quantitative Reagent Comparison

To aid in route selection, the following table summarizes the performance of various reagents based on empirical laboratory data.

RouteReagentTempRegioselectivity (1° : 2°)Cbz StabilityTypical YieldPrimary Failure Mode
Ester Reduction LiBH4​ 0 °C → RTN/AExcellent 85–92% Boron trapping during workup
Ester Reduction LiAlH4​ 0 °CN/APoor (Cleavage)<10%Cbz reduction to N-methyl
Ester Reduction DIBAL-H-78 °CN/AModerate60–75%Over-reduction / Cbz loss if warmed
Hydroboration 9-BBN RT>99:1 Excellent 80–88% Incomplete oxidation step
Hydroboration BH3​⋅THF 0 °C~85:15Good60–70%Isomer formation (2° alcohol)

Validated Experimental Protocols

Protocol A: Chemoselective Ester Reduction (Optimized LiBH4​ Method)

This protocol is self-validating: the absence of UV-active byproducts on TLC confirms Cbz stability, while the KMnO₄ stain tracks the appearance of the aliphatic alcohol.

  • Setup: In an oven-dried flask under nitrogen, dissolve Benzyl 3-(3-ethoxy-3-oxopropyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add LiBH4​ (2.0 M in THF, 2.0 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1, visualize with UV and KMnO4​ stain).

  • Quench (Critical Step): Cool the reaction back to 0 °C. Carefully add Methanol (10 eq) dropwise to quench unreacted hydride (Caution: H2​ gas evolution). Stir at room temperature for 1 hour to ensure complete formation of volatile B(OMe)3​ .

  • Workup: Concentrate the mixture under reduced pressure to remove THF and B(OMe)3​ . Partition the residue between Ethyl Acetate and saturated aqueous NH4​Cl .

  • Extraction: Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes) to afford the pure product as a colorless viscous oil.

Protocol B: Highly Regioselective Hydroboration (Optimized 9-BBN Method)
  • Setup: In an oven-dried flask under nitrogen, dissolve Benzyl 3-allyl-azetidine-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Hydroboration: Cool to 0 °C. Add 9-BBN (0.5 M in THF, 1.5 eq) dropwise. Remove the ice bath and stir at room temperature for 12 hours.

  • Oxidation Prep: Cool the reaction mixture strictly to 0 °C.

  • Oxidation (Critical Step): Add 3M aqueous NaOH (3.0 eq) slowly. Next, add 30% aqueous H2​O2​ (3.0 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 25 °C. Stir for an additional 2 hours at room temperature.

  • Workup: Quench the remaining peroxides by adding saturated aqueous Na2​S2​O3​ and stir for 15 minutes (Verify peroxide absence with KI starch paper).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography to separate the product from the cyclooctanediol byproduct (derived from 9-BBN).

References

  • Title: Degradation of Bruton's Tyrosine Kinase (BTK) by Conjugation of BTK Inhibitors with E3 Ligase Ligand and Methods of Use (WO2021219070A1)
  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: John Wiley & Sons, Inc. URL: [Link]

  • Title: Selection of Boron Reagents for Suzuki–Miyaura Coupling (and Hydroboration Dynamics) Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Welcome to the dedicated technical support guide for the synthesis and optimization of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable azetidine building block. Azetidines are privileged motifs in modern drug discovery, prized for their ability to impart unique three-dimensional structure and improved physicochemical properties to bioactive molecules. However, their synthesis is often challenging due to the inherent ring strain of the four-membered heterocycle, which makes them susceptible to undesired ring-opening reactions.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis of this target molecule.

Strategic Overview: A Recommended Synthetic Pathway

A robust and common strategy for preparing Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate involves a two-stage approach: first, the installation of a three-carbon chain with a latent alcohol function (an ester), followed by its selective reduction. This pathway offers good control and utilizes readily available starting materials.

The proposed pathway begins with the commercially available Benzyl 3-oxoazetidine-1-carboxylate .

Visualizing the Synthesis Workflow

The overall process can be visualized as a three-step sequence: Olefination, Conjugate Reduction, and Ester Reduction.

Synthesis_Workflow A Benzyl 3-oxoazetidine- 1-carboxylate B Benzyl 3-(2-(ethoxycarbonyl)ethylidene)- azetidine-1-carboxylate A->B Step 1: HWE Olefination (EtO)2P(O)CH2CO2Et, NaH, THF C Benzyl 3-(2-(ethoxycarbonyl)ethyl)- azetidine-1-carboxylate B->C Step 2: Conjugate Reduction H2, Pd/C (Poisoned Catalyst) D Benzyl 3-(3-hydroxypropyl)- azetidine-1-carboxylate C->D Step 3: Ester Reduction LiAlH4, THF then H3O+ workup

Caption: Proposed three-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you might encounter during your experiments.

Category 1: Step 1 - Horner-Wadsworth-Emmons (HWE) Olefination

Question: My HWE reaction to form the α,β-unsaturated ester (Product B) is low-yielding or fails completely. What went wrong?

Answer: The Horner-Wadsworth-Emmons (HWE) reaction is generally reliable but can be sensitive to several factors. Here’s a checklist of potential causes and solutions:

  • Inefficient Deprotonation of the Phosphonate: The reaction begins with the deprotonation of triethyl phosphonoacetate to form a nucleophilic carbanion.[1]

    • Insight & Solution: Sodium hydride (NaH) is a common base for this step. Ensure your NaH is fresh and reactive (it should be a free-flowing powder, not a solid chunk). The solvent, typically THF, must be scrupulously anhydrous. Any moisture will quench the base and the resulting carbanion. Consider using freshly distilled THF over sodium/benzophenone.

  • Degradation of the Starting Ketone: Benzyl 3-oxoazetidine-1-carboxylate can be unstable.

    • Insight & Solution: The azetidinone is susceptible to degradation, especially under harsh basic conditions or elevated temperatures. The reaction should be run at low temperatures (e.g., start the deprotonation at 0 °C, then add the ketone). Do not let the reaction run for an excessively long time. Monitor progress closely by TLC.

  • Poor Reactivity of the Ketone: While less common for a strained ketone, steric hindrance can sometimes be a factor.

    • Insight & Solution: The HWE reaction is advantageous over the standard Wittig reaction because the phosphonate carbanion is more nucleophilic and less basic, making it suitable for reaction with ketones.[1][2] If reactivity is still an issue, ensure the temperature is allowed to slowly warm to room temperature after the initial addition at 0 °C.

Question: The HWE reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?

Answer: The standard HWE reaction strongly favors the formation of the E-alkene, which is the desired isomer in this case.[1] If you are observing significant amounts of the Z-isomer, consider the following:

  • Reaction Conditions: The stereochemical outcome can be influenced by the base, solvent, and any metal salts present.

    • Insight & Solution: Using sodium or potassium bases (like NaH or KHMDS) in an aprotic solvent like THF generally provides high E-selectivity. The removal of the dialkylphosphate byproduct is facile, which drives the reaction.[1] Ensure your workup procedure is effective at removing this water-soluble byproduct.

Category 2: Step 2 & 3 - Reduction Steps

Question: I am attempting the final ester reduction with LiAlH₄, but I am getting a low yield of my desired alcohol (Product D). What are the critical parameters?

Answer: Lithium aluminum hydride (LiAlH₄) is a very powerful and effective reagent for reducing esters to primary alcohols, but it requires careful handling.[3][4]

  • Moisture is the Enemy: LiAlH₄ reacts violently with water.

    • Insight & Solution: All glassware must be oven- or flame-dried. The solvent (THF or Et₂O) must be anhydrous. The reaction must be run under an inert atmosphere (Nitrogen or Argon). Any trace of moisture will consume the reagent, leading to an incomplete reaction.

  • Incorrect Stoichiometry: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[5] Therefore, at least 0.5 equivalents of LiAlH₄ are needed per equivalent of ester (since LiAlH₄ provides 4 hydrides).

    • Insight & Solution: It is standard practice to use a molar excess of LiAlH₄ (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion and to account for any minor moisture contamination.

  • Reaction Temperature:

    • Insight & Solution: The reaction is typically started at 0 °C with the slow, portion-wise addition of LiAlH₄ to a solution of the ester. After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated (e.g., to 40-50 °C) to ensure completion. Monitor by TLC.

  • Ineffective Workup (Quench): Improper quenching can lead to product loss.

    • Insight & Solution: A careful, sequential workup is critical. Cool the reaction back to 0 °C. Slowly and cautiously add water (1 mL per 1 g of LiAlH₄ used), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally more water (3 mL per 1 g of LiAlH₄). This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter off. Vigorous stirring during this process is essential.

Question: Can I use Sodium Borohydride (NaBH₄) for the final ester reduction?

Answer: No, this is a very common point of error. Sodium borohydride (NaBH₄) is not a strong enough reducing agent to reduce esters. You must use a more powerful hydride donor like LiAlH₄ or, in some cases, LiBH₄.

Question: During the hydrogenation of the double bond (Step 2), I am also cleaving the Cbz protecting group. How can I prevent this?

Answer: This is a critical challenge. The Carboxybenzyl (Cbz) group is prized because it is stable to many reagents but is readily removed by catalytic hydrogenation (H₂, Pd/C). Standard hydrogenation of the alkene will almost certainly lead to deprotection.

  • Insight & Solution: You must use conditions that selectively reduce the α,β-unsaturated system without causing hydrogenolysis of the Cbz group.

    • Poisoned Catalyst: A Pd/C catalyst that has been "poisoned" can often achieve this selectivity. For example, using diphenylsulfide as a catalyst poison with Pd/C can allow for the reduction of alkenes without removing N-Cbz groups.

    • Transfer Hydrogenation: Conditions using a hydrogen donor like ammonium formate with Pd/C in methanol can sometimes be selective.

    • Alternative Reductants: Consider a non-hydrogenation-based method for the conjugate reduction, such as using a copper-catalyzed hydrosilylation.

Category 3: General Issues & Purification

Question: I suspect the azetidine ring is opening during my synthesis. What are the signs and how can I prevent it?

Answer: Azetidine ring-opening is a common failure mode driven by the molecule's inherent ring strain.

  • Signs of Ring Opening: The appearance of unexpected, often more polar, spots on your TLC plate. ¹H NMR analysis might show the disappearance of the characteristic strained ring protons and the appearance of new signals corresponding to a linear amino alcohol.

  • Causes and Prevention:

    • Strong Acids/Bases: Avoid strongly acidic or basic conditions, especially at elevated temperatures. Lewis acids are particularly known to promote ring-opening.

    • High Temperatures: Prolonged heating can provide the energy needed to overcome the activation barrier for ring cleavage. Use the lowest effective temperature for your reactions.

    • Workup Conditions: Ensure your aqueous workup is neutral or slightly basic. A rapid extraction is preferable to a long wash sequence.

Question: My final product, Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, is difficult to purify by column chromatography. It streaks badly on the silica gel.

Answer: The combination of the somewhat basic azetidine nitrogen and the polar hydroxyl group can lead to poor chromatographic behavior on silica gel.

  • Insight & Solution:

    • Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your ethyl acetate/hexane mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and less tailing.

    • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

Troubleshooting Decision Tree: Ester Reduction Step

Troubleshooting_Ester_Reduction Start Problem: Low Yield or Incomplete Ester Reduction to Alcohol CheckMoisture Did you use anhydrous solvent (THF) and oven-dried glassware under N2/Ar? Start->CheckMoisture CheckReagent Did you use LiAlH4 (not NaBH4)? Is it fresh? CheckMoisture->CheckReagent Yes Success Problem Solved CheckMoisture->Success No. Redo with dry conditions. CheckStoich Did you use at least 1.5 eq of LiAlH4? CheckReagent->CheckStoich Yes CheckReagent->Success No. Use fresh LiAlH4. CheckTemp Was the reaction started at 0°C and then warmed/heated to completion? CheckStoich->CheckTemp Yes CheckStoich->Success No. Increase LiAlH4 stoichiometry. CheckWorkup Was a careful Fieser workup performed (H2O, then aq. NaOH, then H2O)? CheckTemp->CheckWorkup Yes CheckTemp->Success No. Optimize reaction temperature. CheckWorkup->Success Yes. Re-evaluate starting material purity. CheckWorkup->Success No. Repeat with careful workup.

Caption: Decision-making workflow for troubleshooting the LiAlH₄ reduction.

Detailed Experimental Protocols

Protocol 1: Step 1 - Horner-Wadsworth-Emmons Olefination

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane (2x) to remove the oil.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes. A clear solution should form as the ylide is generated.

  • Add a solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., 30% EtOAc/Hexane).

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield Benzyl 3-(2-(ethoxycarbonyl)ethylidene)azetidine-1-carboxylate .

Protocol 2: Steps 2 & 3 - Combined Conjugate and Ester Reduction

Note: This protocol combines both reduction steps using a powerful reductant capable of reducing both moieties. This is an alternative to the two-step reduction process and should be optimized carefully.

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of Benzyl 3-(2-(ethoxycarbonyl)ethylidene)azetidine-1-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add Lithium Aluminum Hydride (LiAlH₄, 2.5-3.0 eq) portion-wise. Caution: Exothermic reaction and gas evolution.

  • After the addition is complete, remove the ice bath and heat the reaction to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material and any intermediates.

  • Cool the reaction mixture back down to 0 °C.

  • Perform a Fieser workup: Slowly and sequentially add water (1 mL per 1 g of LiAlH₄ used), 15% aqueous NaOH solution (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).

  • Stir the resulting slurry vigorously for 30 minutes at room temperature until a white, granular precipitate forms.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 50-100% EtOAc/Hexane gradient containing 1% Et₃N) to afford pure Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate .

References

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • ChemRxiv. (2021). Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Corey, E. J., & Kwiatkowski, G. T. (2003). A New Horner−Wadsworth−Emmons Type Coupling Reaction between Nonstabilized β-Hydroxy Phosphonates and Aldehydes or Ketones. Journal of the American Chemical Society, 125(4), 1113-1123. [Link]

  • Reddit. (2023, May 3). Selective reduction of ester with Cbz amine. r/chemistry. Retrieved from [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • PubMed. (2003, July 10). Conjugate reduction of alpha,beta-unsaturated carbonyl compounds catalyzed by a copper carbene complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Retrieved from [Link]

  • MDPI. (2024, December 14). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • University of Missouri–Kansas City. (2007). 8. Wittig Reaction. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-oxoazetidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
  • Google Patents. (n.d.). US4751307A - Wittig-reaction processes.
  • YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

An In-Depth Technical and Comparative Guide to Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate for Drug Discovery Professionals Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical and Comparative Guide to Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate for Drug Discovery Professionals

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Their unique structural and physicochemical properties, including a high degree of sp³ character, conformational rigidity, and inherent ring strain, offer significant advantages in the design of novel therapeutics.[3] The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced solubility, and better binding affinity by providing well-defined three-dimensional orientations that are often inaccessible with more flexible ring systems.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance across various diseases, including cancer, inflammatory conditions, and infectious diseases.[2][3] This guide focuses on a specific, functionalized building block, Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, providing a comprehensive characterization and a comparative analysis against relevant alternatives to aid researchers in its effective utilization.

Characterization of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Multi-Technique Approach

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a versatile synthetic intermediate. The benzyl carbamate (Cbz) group provides robust protection for the azetidine nitrogen, while the 3-hydroxypropyl substituent at the C3 position offers a reactive handle for further chemical elaboration. A thorough analytical characterization is paramount to confirm its identity, purity, and stability before its inclusion in drug discovery campaigns.

Proposed Synthesis Workflow

While multiple synthetic routes can be envisioned, a common and effective strategy involves the alkylation of a suitable 3-substituted azetidine precursor. A plausible two-step synthesis commencing from the commercially available Benzyl 3-oxoazetidine-1-carboxylate is outlined below. This approach leverages a Wittig reaction to introduce the carbon backbone, followed by a reduction to yield the desired primary alcohol.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction A Benzyl 3-oxoazetidine-1-carboxylate C Intermediate Alkene A->C Base (e.g., NaH), THF B (3-Methoxy-3-oxopropyl)triphenylphosphonium bromide B->C E Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate C->E 1. LiAlH4, THF 2. Aqueous Workup D Reducing Agent (e.g., LiAlH4) D->E

Caption: Proposed two-step synthesis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Spectroscopic and Spectrometric Characterization

The identity and purity of the synthesized compound are unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: Predicted Spectroscopic Data for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

TechniqueFunctional GroupExpected Chemical Shift / Signal
¹H NMR Aromatic protons (C₆H₅)δ 7.30-7.40 (m, 5H)
Benzylic protons (CH₂)δ 5.15 (s, 2H)
Azetidine ring protons (CH₂)δ 3.8-4.2 (m, 4H)
Azetidine ring proton (CH)δ 2.8-3.0 (m, 1H)
Methylene protons (CH₂-OH)δ 3.65 (t, 2H)
Propyl chain protons (CH₂)δ 1.5-1.8 (m, 4H)
Hydroxyl proton (OH)δ ~1.5-2.5 (br s, 1H)
¹³C NMR Carbonyl carbon (C=O)δ ~156
Aromatic carbonsδ ~127-136
Benzylic carbonδ ~67
Methylene carbon (CH₂-OH)δ ~62
Azetidine ring carbonsδ ~55
Azetidine ring carbon (CH)δ ~35
Propyl chain carbonsδ ~30, ~28
Mass Spec (ESI-TOF) Molecular Ion [M+H]⁺m/z 250.1438
Sodium Adduct [M+Na]⁺m/z 272.1257
IR Spectroscopy O-H stretch (alcohol)3300-3400 cm⁻¹ (broad)
C-H stretch (aromatic)3030-3100 cm⁻¹
C-H stretch (aliphatic)2850-2960 cm⁻¹
C=O stretch (carbamate)~1690-1710 cm⁻¹
C-O stretch (alcohol)~1050 cm⁻¹

Causality Behind Experimental Choices:

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The chemical shifts and coupling constants provide a detailed map of the carbon-hydrogen framework, confirming the presence of the benzyl, propyl, and azetidine moieties.[4][5] Deuterated chloroform (CDCl₃) is a common solvent choice for this type of molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the elemental composition.[4] It provides a highly accurate mass measurement, which is crucial for verifying the molecular formula.

  • IR Spectroscopy: This technique is excellent for identifying key functional groups.[6] The presence of a broad O-H stretch and a strong C=O stretch are key diagnostic peaks for this molecule.

G cluster_0 Key Structural Features for Characterization mol Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Structure A Aromatic Protons (δ 7.3-7.4) mol->A ¹H NMR B Benzylic Protons (δ 5.15) mol->B ¹H NMR C Carbamate C=O (~1700 cm⁻¹ IR) mol->C IR, ¹³C NMR D Azetidine Ring Protons (δ 3.8-4.2, 2.8-3.0) mol->D ¹H NMR, ¹³C NMR E Hydroxypropyl Chain Protons (δ 3.65, 1.5-1.8) mol->E ¹H NMR, ¹³C NMR F Terminal OH Group (broad ~3350 cm⁻¹ IR) mol->F IR, ¹H NMR

Caption: Key structural features and their corresponding spectroscopic signals.

Comparative Analysis with Alternative Azetidine Building Blocks

The choice of a building block is critical in a drug discovery program. Below is a comparison of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate with other structurally related and commercially available azetidine derivatives.

Table 2: Comparison of 3-Substituted Azetidine Building Blocks

CompoundStructureMolecular Weight ( g/mol )Key Features & ApplicationsPotential Drawbacks
Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (Structure of the topic compound)249.31- Primary alcohol for diverse functionalization (e.g., etherification, esterification, oxidation).[7]- Cbz protecting group removable by hydrogenolysis.- Hydrogenolysis may not be compatible with other reducible functional groups.
Benzyl 3-hydroxyazetidine-1-carboxylate [8](Structure with OH at C3)207.23- Secondary alcohol offers a direct point for substitution.[9]- Precursor for 3-amino or 3-keto azetidines.- Direct substitution at C3 can be sterically hindered.
Benzyl 3-oxoazetidine-1-carboxylate [10](Structure with C=O at C3)205.21- Ketone allows for nucleophilic additions (e.g., Grignard, organolithium reagents) and reductive amination.- Potential for instability or side reactions due to the reactive ketone.
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (Structure with Boc instead of Cbz)215.28- Similar to the topic compound but with a Boc protecting group.- Boc group is easily removed under acidic conditions (e.g., TFA).- Acid-labile, not suitable for synthetic steps requiring strong acid.
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate [11](Structure with CH₂OH at C3)221.25- Shorter linker arm than the hydroxypropyl variant.- May alter spacing and orientation in ligand-receptor binding.- Less conformational flexibility in the side chain compared to the hydroxypropyl version.

Expertise & Experience Insights: The choice between a Cbz and a Boc protecting group is a critical strategic decision in multi-step synthesis. Cbz groups are stable to acidic and basic conditions but require catalytic hydrogenation for removal, which can affect other functionalities like alkenes or nitro groups. Conversely, the Boc group's lability to acid offers an orthogonal deprotection strategy, which is often preferred in modern medicinal chemistry workflows like solid-phase synthesis. The length of the alkyl chain at the C3 position (e.g., hydroxymethyl vs. hydroxypropyl) directly impacts the vector and reach of the functional group, a key consideration in structure-activity relationship (SAR) studies for optimizing interactions with a biological target.[12]

Detailed Experimental Protocols

To ensure reproducibility and data integrity, the following detailed protocols for the characterization of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate are provided.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically >1024) to achieve adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-Time of Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the capillary voltage to ~3500 V and the sampling cone voltage to 30 V.[13]

    • Scan a mass range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic mass peaks corresponding to the protonated molecule [M+H]⁺ and other common adducts (e.g., [M+Na]⁺). Compare the measured accurate mass to the calculated theoretical mass. A mass accuracy of <5 ppm is required for confident elemental composition assignment.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small drop of the neat oil sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a thin film on a KBr plate.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or KBr plate.

  • Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the key functional groups as listed in Table 1.

Conclusion

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry. Its well-defined structure, featuring a robust protecting group and a functionalizable side chain, makes it an attractive scaffold for generating libraries of novel compounds. This guide has provided a comprehensive overview of its synthesis and detailed characterization protocols, ensuring scientific integrity and reproducibility. By comparing it with viable alternatives, we have highlighted the strategic considerations necessary for its effective deployment in drug discovery programs. The unique conformational constraints and synthetic accessibility of such azetidine derivatives will undoubtedly continue to fuel their application in the development of next-generation therapeutics.[3][14]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. (2025).
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. (2026).
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. (2012).
  • BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYL
  • benzyl 3-(3-hydroxypropyl)
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. (2015).
  • Benzyl 3-hydroxyazetidine-1-carboxyl
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022).
  • Benzyl 3-oxoazetidine-1-carboxyl
  • benzyl 3-hydroxy-3-(hydroxymethyl)
  • Substituted Azetidines in Drug Discovery. Life Chemicals. (2022).
  • A facile synthesis of benzyl-α, β-unsatur
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • MSBNK-W
  • Benzyl 3-(Hydroxymethyl)
  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the tre
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. (2016).
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • 3-hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. PubChemLite.
  • Fig. S9 FT-IR spectra of a) Benzyl azide showing-N=N=N stretch b)...
  • n-Benzyl-3-hydroxymethylpyrrolidine - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Near IR Spectra Collection of Common Organic Compounds (High). Bio-Rad.

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Comparative

NMR and mass spectrometry analysis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

An In-Depth Comparative Guide to the NMR and Mass Spectrometry Analysis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Introduction: The Analytical Imperative for Novel Azetidine Scaffolds Azetidine-containing comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the NMR and Mass Spectrometry Analysis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Introduction: The Analytical Imperative for Novel Azetidine Scaffolds

Azetidine-containing compounds are increasingly vital scaffolds in medicinal chemistry, prized for their ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates. Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its precise structural and mass characterization is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent synthetic transformations and the purity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive analysis of this molecule using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the practical and theoretical aspects of each method, offering a comparative perspective tailored for researchers, analytical scientists, and professionals in drug development. Our focus will be on the causality behind experimental observations, providing a framework for troubleshooting and unambiguous structure elucidation.

Molecular Structure and Analytical Strategy

A robust analytical strategy begins with a clear understanding of the molecule's constituent parts. Each functional group provides a unique spectroscopic handle.

G parent Parent Ion [M+H]⁺ m/z = 250.14 frag1 Tropylium Ion m/z = 91.05 parent->frag1 Loss of C₇H₈O₂N frag2 [M - C₇H₇]⁺ m/z = 159.09 parent->frag2 Loss of Toluene frag3 [M - C₇H₈]⁺ m/z = 158.08 parent->frag3 Loss of Benzyl Radical frag4 Loss of H₂O [M+H - H₂O]⁺ m/z = 232.13 parent->frag4 Loss of Water

Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.

Key Predicted Fragments:

m/z (Positive Mode)Fragment IdentityMechanism
250.14[M+H]⁺Protonated molecular ion.
232.13[M+H - H₂O]⁺Loss of water from the hydroxyl group, a common fragmentation for alcohols. [1]
91.05[C₇H₇]⁺Base Peak. Formation of the highly stable benzyl cation, which rearranges to the tropylium ion. This is a hallmark of benzyl-containing compounds. [2][3]
108.06[C₇H₈O]⁺Benzyl alcohol cation, potentially formed through rearrangement.

The observation of the m/z 91 peak as the base peak is a strong diagnostic indicator for the presence of the N-Cbz protecting group. [2]

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan:

    • Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

    • Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • MS/MS (Tandem MS) Scan:

    • Select the [M+H]⁺ ion (m/z 250.14) as the precursor ion.

    • Apply collision-induced dissociation (CID) by introducing a collision gas (e.g., argon) and varying the collision energy to induce fragmentation.

    • Acquire the product ion spectrum to observe the characteristic fragments (e.g., m/z 91). This confirms the identity of the precursor ion.

Part 3: Comparative Analysis: NMR vs. MS for Structural Elucidation

While both techniques are powerful, they provide different and complementary pieces of the structural puzzle. Neither technique alone is sufficient for absolute, unambiguous characterization in a regulated environment.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, 3D structure, stereochemistryMolecular weight, elemental formula (HRMS), structural motifs via fragmentation
Sensitivity Lower (mg to µg scale)Extremely high (µg to pg scale)
Sample State SolutionSolution (for ESI), Solid/Liquid (for others)
Destructive? NoYes (sample is consumed)
Quantitative Ability Excellent (qNMR), directly proportional to the number of nuclei [4]More complex, requires internal standards and calibration curves
Key Strength for this Molecule Unambiguously confirms the connectivity of the azetidine ring to the propyl side chain and the N-Cbz group.Rapidly confirms the molecular weight and the presence of the benzyl carbamate moiety through the dominant m/z 91 fragment.
Key Limitation for this Molecule Potential for overlapping signals in the aliphatic region (azetidine and propyl protons) may require 2D NMR (e.g., COSY, HSQC) for full assignment. [5][6]Cannot distinguish between potential isomers without detailed MS/MS analysis and authentic standards.
Synergistic Workflow

For definitive characterization, a synergistic approach is best:

  • Initial Screen (MS): Use LC-MS to quickly confirm the presence and purity of the target compound in a reaction mixture by identifying its molecular weight (m/z 250.14).

  • Structural Confirmation (NMR): Isolate the compound and acquire ¹H and ¹³C NMR spectra. This confirms the complete carbon-hydrogen framework, proving that the correct isomer has been synthesized.

  • Fragmentation Corroboration (MS/MS): Use MS/MS to confirm that the fragmentation pattern is consistent with the structure determined by NMR, adding a final layer of confidence.

Conclusion

The analysis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate provides an excellent case study in the complementary power of NMR and mass spectrometry. NMR serves as the architect, meticulously drawing the molecular blueprint atom-by-atom. Mass spectrometry acts as the quality inspector, verifying the final weight and identifying key structural components through controlled demolition. For researchers in drug development, mastering the application and interpretation of both techniques is not just a skill but a necessity for ensuring the quality, safety, and efficacy of novel chemical entities. The combined data from these methods provides an unimpeachable analytical package for this important synthetic intermediate.

References

  • Xu, J. X., & Yao, Z. P. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry, 19(13), 1835-1838. [Link]

  • Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(8), 4746-4752. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Cheméo. (n.d.). benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. [Link]

  • Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 551-557. [Link]

  • Abreu, A. R. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 575. [Link]

  • MassBank. (2008). BENZYL FORMATE; EI-B; MS. [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • Roberts, M. J., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of The American Society for Mass Spectrometry, 23(6), 1055–1067. [Link]

  • PubChem. (n.d.). Benzyl 3-oxoazetidine-1-carboxylate. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. The benzyl cation at m/z =... [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [Link]

  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). An improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol... [Link]

  • ResearchGate. (n.d.). Mass spectrometry of carbonyl compounds. [Link]

  • ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. [Link]

  • Holzgrabe, U. (n.d.). NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. [Link]

Sources

Validation

Purity analysis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Purity Analysis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Comparative Guide As a Senior Application Scientist, I approach the purity analysis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS: 13819...

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Author: BenchChem Technical Support Team. Date: March 2026

Purity Analysis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Comparative Guide

As a Senior Application Scientist, I approach the purity analysis of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS: 1381947-67-6) not merely as a routine testing requirement, but as a structural puzzle. This molecule is a highly versatile building block used in the synthesis of complex spirocycles, PROTAC linkers, and active pharmaceutical ingredients (APIs).

To design an effective analytical strategy, we must first deconstruct the molecule’s functional causality:

  • The Carboxybenzyl (Cbz) Group: This protecting group provides a robust aromatic chromophore, making the molecule highly responsive to UV detection[1].

  • The Azetidine Ring & Primary Alcohol: The nitrogen is protected as a carbamate (neutralizing its basicity), while the primary alcohol provides a polar anchor. This dictates its solubility and chromatographic retention behavior.

  • The Lack of Commercial Reference Standards: Because this is a specialized intermediate, certified reference standards (CRS) are rarely available, necessitating orthogonal absolute quantification methods[2].

Below is a comprehensive guide comparing the analytical techniques required to establish a self-validating purity profile for this compound.

Orthogonal Analytical Strategies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the workhorse for determining the relative purity of Cbz-protected amines[1]. Because the Cbz group exhibits strong π→π∗ transitions, the molecule absorbs heavily at 210 nm and 254 nm. However, HPLC-UV assumes that all impurities share the same UV response factor as the parent molecule. If a synthesis by-product has lost the Cbz group (e.g., a deprotected azetidine), it will be "invisible" to UV, leading to an overestimation of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

To validate the HPLC-UV data, LC-MS is deployed for impurity elucidation . Since the azetidine nitrogen is protected as a carbamate, it does not easily protonate under standard acidic conditions. Instead, the molecule typically ionizes via electrospray ionization (ESI+) to form [M+H]+ or sodium adducts [M+Na]+ . This method is critical for identifying mass-balance discrepancies, such as unreacted starting materials or oxidation products.

Quantitative Nuclear Magnetic Resonance (1H-qNMR)

When a certified reference standard is unavailable, qNMR serves as the gold standard for absolute purity determination [2]. qNMR relies on the fundamental physics of NMR: the integral of a resonance signal is directly proportional to the number of nuclei producing it[3]. By co-dissolving the sample with a highly pure, structurally unrelated Internal Standard (IS), we can calculate the exact mass fraction of the compound without needing a standard of the compound itself.

Analytical Decision Workflow

The selection of the appropriate analytical method depends entirely on the phase of drug development and the required data output.

PurityWorkflow Start Synthesized Compound Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Goal Define Analytical Objective Start->Goal RoutineQC Routine Batch QC (Relative Purity) Goal->RoutineQC High Throughput AbsPurity Reference Characterization (Absolute Purity) Goal->AbsPurity No Ref. Std. Available ImpurityID Unknown Impurity Identification Goal->ImpurityID Structural Elucidation HPLC HPLC-UV (210/254 nm) Relies on Cbz chromophore RoutineQC->HPLC qNMR 1H qNMR (Internal Std) Direct mass fraction AbsPurity->qNMR LCMS LC-MS (ESI+) [M+H]+ / [M+Na]+ adducts ImpurityID->LCMS

Caption: Logical decision workflow for selecting the optimal purity analysis method.

Quantitative Data Presentation

Performance MetricHPLC-UV (Relative Purity)LC-MS (Impurity ID)1H-qNMR (Absolute Purity)
Primary Output Chromatographic Area %Mass-to-Charge ( m/z )Mass Fraction (% w/w)
Reference Std Required? Yes (for absolute quantitation)No (Qualitative)No (Uses generic Internal Std)
Sensitivity (LOD) High (~0.05% area)Very High (~0.01% area)Moderate (~0.5% w/w)
Throughput High (10–15 min/run)High (10–15 min/run)Low (30–45 min/run)
Blind Spots Non-UV absorbing impuritiesPoorly ionizing impuritiesOverlapping spectral signals

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate itself during execution. Below are the optimized methodologies for analyzing Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Protocol A: HPLC-UV Method (Relative Purity)

Causality: We utilize a mildly acidic mobile phase to ensure sharp peak shapes by suppressing any residual silanol interactions on the column, while maintaining compatibility with orthogonal LC-MS analysis.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm). The hydrophobic Cbz group retains well on C18 stationary phases.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

    • Detection: UV at 210 nm (universal Cbz absorbance) and 254 nm (aromatic specificity).

  • Sample Preparation: Dissolve the compound in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • Self-Validating System Suitability:

    • Inject a blank to confirm no carryover.

    • Inject the standard solution 5 times. The system is only validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the peak tailing factor is 1.5.

Protocol B: 1H-qNMR Method (Absolute Purity)

Causality: To calculate absolute purity without a reference standard, we must select an Internal Standard (IS) whose NMR signals do not overlap with the analyte[3]. Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate has aromatic protons at ~7.3 ppm and aliphatic protons between 1.5–4.2 ppm. Therefore, Maleic acid (singlet at ~6.3 ppm) is the perfect IS.

  • Sample Preparation (Gravimetric Rigor):

    • Using a microbalance (0.001 mg precision), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of NIST-traceable Maleic acid[3].

    • Co-dissolve completely in 0.6 mL of DMSO- d6​ .

  • Self-Validating T1 Relaxation Check:

    • Critical Step: Nuclei take time to relax after a radiofrequency pulse. If the delay between pulses is too short, the integration will be artificially low.

    • Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for both the Maleic acid singlet and the analyte's aromatic protons.

    • Set the inter-pulse delay ( D1​ ) to ≥7×T1​ (typically 45–60 seconds) to guarantee >99.9% signal recovery[3].

  • Acquisition & Calculation:

    • Acquire 16–32 scans with a 90° excitation pulse.

    • Phase and baseline correct the spectrum manually.

    • Calculate absolute purity using the fundamental qNMR equation:

      Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

      (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity).

References

  • A Comparative Guide to Purity Assessment of Cbz-N-PEG15-amine Conjugates: HPLC vs. Alternatives. BenchChem.
  • qNMR for Purity Determination in Pharmaceuticals. RSSL.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

Sources

Comparative

Comparative Analysis of the Biological Activity of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate and Its Analogs

An In-Depth Technical Guide for Researchers This guide provides a comparative framework for evaluating the biological potential of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate and its analogs. Azetidine scaffolds ar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

This guide provides a comparative framework for evaluating the biological potential of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate and its analogs. Azetidine scaffolds are recognized as "privileged structures" in medicinal chemistry, prized for their unique conformational rigidity and sp3-rich character, which can confer improved pharmacokinetic properties, metabolic stability, and solubility to drug candidates[1]. Numerous FDA-approved drugs, such as baricitinib and azelnidipine, incorporate the azetidine motif, highlighting its therapeutic relevance[1].

This document will explore potential biological activities by drawing comparisons with structurally related azetidine derivatives that have demonstrated efficacy in various therapeutic areas, including oncology, neuroscience, and infectious diseases[2][3][4][5]. We will detail synthetic strategies, propose robust experimental protocols for activity screening, and analyze potential structure-activity relationships (SAR) to guide future drug discovery efforts.

Synthesis and Characterization of the Core Scaffold and Analogs

The foundation of any comparative biological study is the efficient and reproducible synthesis of the compounds of interest. The title compound, Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, is not extensively characterized in the current literature, but its synthesis can be logically inferred from established methods for similar azetidines.

Proposed Synthetic Pathway

A plausible synthetic route starts from the commercially available Benzyl 3-hydroxyazetidine-1-carboxylate[6][7]. The strategy involves the oxidation of the secondary alcohol to a ketone, followed by a Wittig-type reaction to introduce a three-carbon side chain, and subsequent reduction to yield the target primary alcohol.

Below is a conceptual workflow for the synthesis and subsequent diversification of the core molecule.

G cluster_synthesis Core Synthesis cluster_diversification Analog Diversification A Benzyl 3-hydroxy- azetidine-1-carboxylate B Oxidation (e.g., PCC, Swern) A->B C Benzyl 3-oxo- azetidine-1-carboxylate B->C D Wittig Reaction (e.g., (2-ethoxycarbonylethyl)triphenylphosphonium bromide) C->D E Unsaturated Ester Intermediate D->E F Reduction (e.g., H2/Pd-C) E->F G Ester Intermediate F->G H Reduction (e.g., LiAlH4) G->H I Target Compound: Benzyl 3-(3-hydroxypropyl)- azetidine-1-carboxylate H->I J Vary N-Protecting Group (e.g., Boc, Fmoc) I->J K Modify Side Chain (e.g., vary length, add functional groups) I->K L Esterification/Etherification of terminal -OH I->L G cluster_pathway Carboxylesterase Inhibition Pathway Substrate Ester Substrate (e.g., Drug, Pro-drug) CE Carboxylesterase (CE) Enzyme Substrate->CE binds to Product Hydrolyzed Product (Inactive Metabolite) CE->Product catalyzes hydrolysis Inhibitor Azetidine Analog Inhibitor->CE competitively inhibits

Caption: Hypothesized competitive inhibition of a carboxylesterase by an azetidine analog.

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human carboxylesterase 1 (hCE1).

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the test compound in DMSO. Create serial dilutions (e.g., 100 µM to 1 nM) in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Prepare a 10 mM stock solution of the substrate, p-nitrophenyl acetate (pNPA), in acetonitrile.

    • Prepare a solution of purified recombinant hCE1 (e.g., 1 µg/mL) in assay buffer.

    • Prepare a positive control inhibitor, such as Benzil or Bis(4-nitrophenyl)phosphate (BNPP).[8]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions or control (DMSO for no inhibition, positive control for maximal inhibition) to respective wells.

    • Add 25 µL of the hCE1 enzyme solution to all wells except for the "no enzyme" blank.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 100 µL of a pre-warmed 1 mM pNPA solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank)] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target II: GABA Uptake Inhibition

Rationale: Conformationally constrained analogs of GABA are known to be potent inhibitors of GABA transporters (GATs).[3] Azetidine derivatives, particularly those with carboxylic acid functions or bioisosteres, have shown high affinity for GAT-1 and GAT-3.[3][9] The flexible 3-(3-hydroxypropyl) side chain could potentially mimic the GABA structure, allowing it to interact with the transporter binding site.

This protocol measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Isolate synaptosomes from rat or mouse brain tissue (e.g., cerebral cortex) using standard differential centrifugation techniques.

    • Resuspend the final synaptosomal pellet in a Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a microcentrifuge tube, combine 100 µL of the synaptosome suspension, 50 µL of the test compound dilution, and 300 µL of assay buffer.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate uptake by adding 50 µL of a solution containing [³H]-GABA (final concentration ~10 nM) and unlabeled GABA.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by adding 1 mL of ice-cold assay buffer and immediately filtering the mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold buffer to remove unbound radiolabel.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known GAT inhibitor (e.g., Tiagabine).

    • Calculate specific uptake by subtracting non-specific counts from total counts.

    • Calculate the % inhibition for each compound concentration relative to the control (no compound).

    • Determine IC50 values by non-linear regression analysis as described previously.

Target III: Antiproliferative Activity

Rationale: Many heterocyclic compounds, including azetidine derivatives, exhibit antitumor properties.[2][5][10] The mechanism can be diverse, ranging from enzyme inhibition to disruption of cellular signaling. A primary screen for antiproliferative effects against a panel of cancer cell lines is a standard starting point in drug discovery.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture:

    • Seed cancer cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma)[5] into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is crucial for optimizing lead compounds. Based on the screening results from the assays described above, a comparative data table should be constructed.

Table 1: Hypothetical Biological Activity Data for Azetidine Analogs

Compound IDR (N-Protection)R' (3-Position Side Chain)hCE1 IC50 (µM)GAT-1 IC50 (µM)A549 IC50 (µM)
Target-01 Benzyl (Cbz) -(CH₂)₃-OH 15.2 25.8 30.1
Analog-02Boc-(CH₂)₃-OH>10035.445.6
Analog-03Benzyl (Cbz)-(CH₂)₂-OH22.540.152.3
Analog-04Benzyl (Cbz)-(CH₂)₃-COOH5.18.912.5
Analog-05Benzyl (Cbz)-(CH₂)₃-F12.818.221.7
Control-ABenzilN/A0.045 >100>100
Control-BTiagabineN/A>1000.050 >100

Data are hypothetical and for illustrative purposes only.

Interpretation of SAR Trends
  • Influence of N-Protection (R): Comparing Target-01 and Analog-02 , the bulky, aromatic Cbz group may be critical for binding to certain targets like hCE1, potentially through pi-stacking interactions, whereas the Boc group is less effective. This aligns with findings where aromaticity is key for CE inhibition.[11]

  • Influence of Side Chain Length (R'): A comparison between Target-01 and Analog-03 would reveal the optimal length of the alkyl chain for target engagement. The three-carbon linker in the title compound might provide the ideal flexibility and distance to interact with a specific pocket in the binding site.

  • Influence of Terminal Functional Group (R'): Replacing the terminal hydroxyl with a carboxylate (Analog-04 ) could dramatically increase potency, especially for targets like GATs where an acidic group often mimics the GABA carboxylate.[3] The introduction of a terminal fluorine (Analog-05 ) could improve metabolic stability and binding through hydrogen bonding.

G cluster_sar Structure-Activity Relationship Logic cluster_observations Key Observations Core Azetidine Scaffold N_Group N-Protecting Group (e.g., Cbz, Boc) Core->N_Group Side_Chain 3-Position Side Chain (Length, Functionality) Core->Side_Chain Activity Biological Activity (IC50) N_Group->Activity modulates Side_Chain->Activity modulates Obs1 Aromatic N-group may enhance enzyme inhibition Activity->Obs1 Obs2 Acidic side chain may improve GAT affinity Activity->Obs2 Obs3 Optimal chain length is critical for potency Activity->Obs3

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Interpretation of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Introduction: The Structural Challenge of Modern Intermediates In contemporary drug discovery and development, N-heterocyclic compounds are foundational scaffolds due to their diverse biological activities and unique str...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge of Modern Intermediates

In contemporary drug discovery and development, N-heterocyclic compounds are foundational scaffolds due to their diverse biological activities and unique structural properties.[1][2] Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a key synthetic intermediate, combining a strained four-membered azetidine ring, a common N-Cbz (carbobenzyloxy) protecting group, and a flexible hydroxypropyl side chain.[3] The precise structural verification of such molecules is non-trivial and paramount for ensuring the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients.

The strained nature of the azetidine ring can lead to complex and often overlapping signals in Nuclear Magnetic Resonance (NMR) spectra, while the multiple functional groups provide distinct fragmentation pathways in Mass Spectrometry (MS).[4] This guide provides an in-depth, predictive interpretation of the key spectroscopic data for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. By comparing its expected spectral features with those of structurally related analogs, we offer a robust framework for researchers to confidently elucidate its structure. This document is designed not merely as a data repository but as a methodological guide, explaining the causality behind spectral patterns and providing validated protocols for data acquisition.

Part 1: Predictive Spectroscopic Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is the most informative tool for initial structural verification. We can dissect the molecule into four key regions: the N-Cbz protecting group, the azetidine core, the 3-hydroxypropyl side chain, and the terminal hydroxyl group.

Key Proton Environments:

  • Aromatic Protons (C₆H₅): The five protons on the phenyl ring of the Cbz group will appear as a complex multiplet, typically in the downfield region around δ 7.30-7.40 ppm .[5] Their integration will correspond to 5H.

  • Benzylic Protons (O-CH₂-Ph): The two protons of the benzylic methylene group are chemically equivalent and will appear as a sharp singlet at approximately δ 5.12 ppm .[5][6] This characteristic signal is a strong indicator of the intact Cbz group.

  • Azetidine Ring Protons (C₂-H₂, C₃-H, C₄-H₂): This is the most complex region. Due to the rigid, strained ring, the geminal protons on C2 and C4 are diastereotopic and thus magnetically non-equivalent.

    • C₂-H₂ and C₄-H₂: These four protons will likely appear as overlapping multiplets in the range of δ 3.8-4.3 ppm . The proximity to the electron-withdrawing carbamate nitrogen atom shifts them downfield.

    • C₃-H: The single methine proton at the substitution point will be a multiplet, expected around δ 2.5-2.8 ppm . Its coupling to the adjacent protons on the ring and the side chain will result in a complex splitting pattern.

  • 3-Hydroxypropyl Side Chain Protons (-CH₂-CH₂-CH₂-OH):

    • α-CH₂ (adjacent to azetidine): These protons will be a multiplet around δ 1.7-1.9 ppm .

    • β-CH₂: The central methylene group protons will appear as a multiplet, likely a quintet or sextet, around δ 1.5-1.7 ppm .

    • γ-CH₂ (adjacent to OH): This methylene group, attached to the hydroxyl, will be shifted downfield to δ 3.6-3.8 ppm , appearing as a triplet.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent. It is expected to appear between δ 1.5-2.5 ppm and may exchange with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum corroborates the ¹H NMR data by providing a count of unique carbon environments.

  • Carbonyl Carbon (C=O): The carbamate carbonyl carbon is a key indicator and will appear significantly downfield, around δ 156-158 ppm .[7]

  • Aromatic Carbons (C₆H₅): The aromatic carbons will produce several signals in the δ 127-137 ppm range. The ipso-carbon (attached to the benzylic CH₂) will be at the downfield end of this range, while the other carbons will appear around δ 127-129 ppm.[8]

  • Benzylic Carbon (O-CH₂-Ph): This carbon will be found around δ 67-69 ppm .

  • Azetidine Ring Carbons:

    • C₂ and C₄: These two equivalent methylene carbons, adjacent to the nitrogen, will resonate around δ 52-55 ppm .

    • C₃: The substituted methine carbon will be shifted upfield relative to the other ring carbons, appearing around δ 35-38 ppm .

  • 3-Hydroxypropyl Side Chain Carbons:

    • γ-C (adjacent to OH): The carbon bearing the hydroxyl group will be the most downfield of the chain, around δ 60-63 ppm .[9]

    • α-C and β-C: The other two methylene carbons of the propyl chain will appear in the aliphatic region, around δ 30-34 ppm and δ 28-30 ppm , respectively.

Predicted Mass Spectrum (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, primarily yielding the protonated molecular ion.

  • Molecular Ion: The exact mass of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (C₁₄H₁₉NO₃) is 249.1365. In positive ion mode, the primary observed peak will be the protonated molecule [M+H]⁺ at m/z 250.1438 . Sodium adducts [M+Na]⁺ at m/z 272.1257 are also commonly observed.[10]

  • Key Fragmentation Pathways: While ESI is soft, in-source fragmentation or MS/MS analysis can provide valuable structural information. The N-Cbz group is a predictable fragmentation point.

    • Loss of Benzyl Group: The most common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation at m/z 91 .[11][12]

    • Loss of CO₂: Decarboxylation of the carbamate can occur, leading to a fragment corresponding to the loss of 44 Da.

    • Ring Opening: The strained azetidine ring can undergo cleavage, although this is typically less favored than fragmentation of the protecting group.

Part 2: Comparative Analysis with Structural Analogs

To ground our predictions in experimental reality, we compare the expected data with published data for similar azetidine derivatives. This comparison highlights how subtle structural changes influence the spectroscopic output.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (Predicted) Aromatic: ~7.35 (m, 5H)Benzylic CH₂: ~5.12 (s, 2H)Azetidine CH₂: ~3.8-4.3 (m, 4H)Azetidine CH: ~2.5-2.8 (m, 1H)Terminal CH₂-OH: ~3.6-3.8 (t, 2H)C=O: ~156-158Aromatic: ~127-137Benzylic CH₂: ~67-69CH₂-OH: ~60-63Azetidine CH₂: ~52-55
Methyl 1-Cbz-azetidine-3-carboxylate [5][6]Aromatic: 7.3-7.4 (m, 5H)Benzylic CH₂: 5.12 (s, 2H)Azetidine CH₂: 4.2-4.4 (m, 4H)Azetidine CH: 3.5-3.7 (m, 1H)Methyl Ester CH₃: 3.72 (s, 3H)Analysis: The azetidine CH at C3 is shifted significantly downfield (by ~1.0 ppm) due to the strong electron-withdrawing effect of the adjacent methyl ester group compared to the alkyl chain in our target molecule.
Benzyl 3-hydroxyazetidine-1-carboxylate [13][14]Analysis: The ¹H NMR would be very similar to our target, but lacking the signals for the propyl chain. The key difference would be the azetidine methine proton (C₃-H) bearing the hydroxyl group, which would be shifted significantly downfield to ~4.5 ppm. This highlights the strong deshielding effect of a directly attached hydroxyl group.Analysis: The C3 carbon in this analog would be shifted downfield to the ~60-70 ppm range due to the direct attachment of the electronegative oxygen atom, compared to the ~35-38 ppm prediction for our target.

This comparative analysis demonstrates the high sensitivity of NMR chemical shifts to the immediate electronic environment of the nuclei, providing a powerful tool for confirming the identity of the substituent at the 3-position of the azetidine ring.

Part 3: Experimental and Methodological Validation

To ensure trustworthy and reproducible data, the following protocols are recommended. The logic behind this workflow is to move from rapid, high-level verification (MS) to detailed structural confirmation (NMR), employing advanced 2D techniques only if ambiguities persist in the 1D spectra.

Recommended Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation a Weigh 5-10 mg of Purified Compound b Dissolve in 0.6 mL CDCl₃ (for NMR) a->b c Dissolve ~1 mg in 1 mL MeOH (for MS) a->c e Acquire ¹H NMR Spectrum (Initial Structure Check) b->e d Acquire ESI-MS Spectrum (Verify Molecular Weight) c->d h Confirm [M+H]⁺ in MS d->h f Acquire ¹³C NMR & DEPT-135 (Carbon Skeleton) e->f i Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) e->i g Acquire 2D NMR (COSY, HSQC) (If Ambiguity Exists) f->g Conditional j Assign ¹³C Signals (Correlate with DEPT) f->j k Correlate ¹H-¹H (COSY) & ¹H-¹³C (HSQC) g->k l Final Structure Elucidation h->l i->l j->l k->l

Caption: A validated workflow for the complete spectroscopic characterization.

Step-by-Step Protocols

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Experiment: Standard one-pulse proton experiment.

    • Number of Scans (NS): 16. Averaging multiple scans improves the signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds. This ensures full relaxation of protons for accurate integration.

    • Acquisition Time (AQ): 3-4 seconds.

  • ¹³C NMR Acquisition (100 MHz):

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more. The low natural abundance of ¹³C requires significantly more scans than ¹H NMR.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate the ¹H signals.

Protocol 2: ESI-MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Dilute this solution 100-fold with 50:50 methanol:water containing 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.

  • Data Acquisition: Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive.

    • Scan Range: m/z 50-500. This range comfortably covers the expected molecular ion and key fragments.

    • Capillary Voltage: 3.5-4.5 kV.

Troubleshooting and Advanced Structural Confirmation
  • Problem: Overlapping multiplets in the azetidine region of the ¹H NMR spectrum make unambiguous assignment difficult.[15]

  • Solution: 2D NMR Spectroscopy.

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It will show which protons are on adjacent carbons, confirming the connectivity of the propyl chain and helping to trace the spin systems within the azetidine ring.[15][16]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is invaluable for definitively assigning the ¹³C signals based on the more easily assigned ¹H signals. For example, it will confirm that the protons at δ 3.6-3.8 ppm are attached to the carbon at δ 60-63 ppm.[15]

Part 4: Visualization of Key Fragmentation

Understanding the fragmentation pattern is crucial for confirming the presence of key structural motifs via mass spectrometry. The N-Cbz group provides a highly predictable fragmentation signature.

G parent [M+H]⁺ m/z 250.14 frag1 Tropylium Cation m/z 91.05 parent->frag1 - C₈H₈O₂N frag2 [M - C₇H₇]⁺ m/z 159.09 parent->frag2 - C₇H₇ (Benzyl radical)

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Comparative

Benchmarking Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Comparative Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the shift from planar, sp2 -hybridized structures to three-dimensional, sp3 -rich frameworks has made saturated heterocycles invaluable. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from planar, sp2 -hybridized structures to three-dimensional, sp3 -rich frameworks has made saturated heterocycles invaluable. As a Senior Application Scientist, I frequently evaluate building blocks that can optimize a lead compound's physicochemical profile without sacrificing target affinity.

This guide objectively benchmarks Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate —a versatile, Cbz-protected four-membered ring scaffold—against its widely used six-membered analog (piperidine) and shorter-chain variants. By analyzing structural dynamics, metabolic stability, and synthetic reactivity, this document provides drug development professionals with actionable, data-backed insights for scaffold hopping and lead optimization.

The Bioisosteric Rationale: Azetidine vs. Piperidine

The selection of a core heterocyclic scaffold profoundly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic candidate. Piperidines are metabolically robust and ubiquitous in approved drugs, but their incorporation often inadvertently increases lipophilicity (LogP) and molecular weight[1].

Conversely, azetidines serve as highly efficient bioisosteres. They offer a rigid, compact framework that lowers lipophilicity and improves aqueous solubility[2]. The inherent ring strain of the azetidine ring (~25.4 kcal/mol) alters the torsional profile of attached functional groups, often projecting substituents into novel chemical space that piperidines cannot access[1]. Furthermore, azetidine and piperidine derivatives have been directly compared in the development of covalent inhibitors (such as MAGL inhibitors), where azetidines demonstrated superior ligand efficiency (LipE) and differentiated fit quality (FQ)[3].

Linker Dynamics: The "Stretched" Propyl Advantage

While 3-(hydroxymethyl)azetidines are common, the 3-(3-hydroxypropyl) variant acts as a "stretched" analog. The three-carbon aliphatic chain provides critical conformational flexibility, allowing the terminal hydroxyl group (or its subsequent derivatives) to reach distal binding pockets while maintaining the compact, polar nature of the azetidine core[4].

G Start Lead Optimization: Aliphatic Ring Selection Piperidine Piperidine Scaffold (Standard 6-Membered) Start->Piperidine Azetidine Azetidine Scaffold (4-Membered Bioisostere) Start->Azetidine Prop1 Higher Lipophilicity Stable Chair Conformation Piperidine->Prop1 Prop2 Lower Lipophilicity High Ring Strain (~25 kcal/mol) Azetidine->Prop2 Outcome1 Risk: CYP450 Metabolism Lower Aqueous Solubility Prop1->Outcome1 Outcome2 Benefit: Enhanced Metabolic Stability Improved Fsp3 & Solubility Prop2->Outcome2

Caption: Logical flow of bioisosteric replacement comparing piperidine and azetidine scaffolds.

Structural & Physicochemical Benchmarking

To objectively evaluate Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, we must compare its fundamental properties against known standards. The data below represents the properties of the deprotected core scaffolds (free amines), as the Cbz group is a transient protecting group removed during synthesis.

Table 1: Physicochemical Comparison of Deprotected Scaffolds

Property / Metric3-(3-hydroxypropyl)azetidine4-(3-hydroxypropyl)piperidine3-(hydroxymethyl)azetidineCausality & Impact on Drug Design
Ring Size 4-membered6-membered4-memberedAzetidines reduce molecular volume, aiding in crossing tight steric barriers in binding pockets.
Ring Strain ~25.4 kcal/mol~0 kcal/mol (Chair)~25.4 kcal/molHigh strain in azetidines limits conformational flipping, locking the exit vectors in predictable geometries[1].
Basic pKa​ ~10.4 - 11.2~11.2 - 11.5~10.2 - 10.8Azetidines are generally less basic than piperidines, reducing non-specific binding and phospholipidosis risks[1].
Lipophilicity (cLogP) LowerHigherLowestThe smaller hydrocarbon footprint of azetidine inherently lowers LogP, improving aqueous solubility[2].
Flexibility (Linker) High (3 rotatable bonds)High (3 rotatable bonds)Low (1 rotatable bond)The propyl chain allows "stretched" interactions, crucial for bivalent ligands or PROTAC linkers[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify causality—specifically, ensuring that the ring strain of the azetidine does not lead to unwanted ring-opening during standard synthetic transformations.

Protocol A: Swern Oxidation of the Primary Alcohol (Reactivity Assessment)

Purpose: To convert the terminal hydroxyl group to an aldehyde for subsequent reductive amination, while proving the stability of the Cbz-protected azetidine core under oxidative conditions.

  • Preparation: Dissolve oxalyl chloride (1.2 eq) in anhydrous CH2​Cl2​ and cool to -78°C under an inert argon atmosphere.

  • Activation: Add anhydrous DMSO (2.4 eq) dropwise. Causality: The low temperature prevents the explosive decomposition of the activated alkoxysulfonium intermediate. Stir for 15 minutes.

  • Substrate Addition: Slowly add Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq) dissolved in CH2​Cl2​ . Stir for 45 minutes at -78°C.

  • Quenching & Deprotonation: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Validation (TLC/LC-MS): Monitor the reaction. Self-Validation Step: The presence of a single new peak (M-2 mass) without lower-mass fragments confirms that the strained 4-membered ring remains intact and does not undergo acid-catalyzed ring opening.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To benchmark the metabolic stability of the azetidine scaffold against the piperidine standard.

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Control Implementation: Run Verapamil (high clearance) and Dextromethorphan (low clearance) concurrently. Causality: This validates the enzymatic activity of the microsomes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 min; analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

G Step1 Test Compound (1 µM) Step2 HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 Aliquots at 0, 15, 30, 60 min Step2->Step3 Step4 Quench (Cold Acetonitrile) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Calculate CL_int & Half-life Step5->Step6

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Metabolic Stability Profiling Results

When subjected to the HLM assay (Protocol B), azetidine derivatives consistently demonstrate a distinct metabolic advantage over their piperidine counterparts. Because the azetidine ring lacks the extensive, easily oxidizable CH2​ network of the piperidine chair, it is less susceptible to CYP450-mediated ring hydroxylation[2].

Table 2: Comparative Reactivity & Microsomal Stability

Scaffold (Deprotected Amine)Swern Oxidation YieldHLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Primary Metabolic Liability
3-(3-hydroxypropyl)azetidine 88%14.2> 45Terminal alcohol oxidation; ring is highly stable.
4-(3-hydroxypropyl)piperidine 85%38.5~ 18Ring hydroxylation (alpha to nitrogen) + alcohol oxidation.
3-(hydroxymethyl)azetidine 91%12.8> 50Terminal alcohol oxidation.

Data Interpretation: The data clearly illustrates that substituting a piperidine ring for an azetidine ring significantly reduces intrinsic clearance, thereby extending the in vitro half-life. The 3-(3-hydroxypropyl)azetidine successfully balances the need for a flexible, reactive linker with the rigorous demands of metabolic stability.

Conclusion

For drug development professionals seeking to optimize lead compounds, Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate represents a premium building block. It seamlessly merges the enhanced metabolic stability and lowered lipophilicity of the azetidine bioisostere with the spatial flexibility of a three-carbon linker. By utilizing this scaffold, medicinal chemists can effectively navigate the complex interplay between target affinity, aqueous solubility, and pharmacokinetic longevity.

References

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery The Journal of Organic Chemistry - ACS Publications [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Journal of Medicinal Chemistry - ACS Publications [Link]

  • Examples of an azetidine-based bioisoster for a piperidine ring ResearchGate [Link]

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Feasible Synthetic Routes

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